(1-methyl-1H-benzimidazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSIOZFPSFABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322304 | |
| Record name | (1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-35-8 | |
| Record name | 7467-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,3-benzodiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of (1-methyl-1H-benzimidazol-2-yl)methanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (1-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] Understanding the basic properties of its derivatives, such as pKa, solubility, and melting point, is critical for drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information for structurally related compounds and provides detailed, standardized experimental protocols for its full characterization. Furthermore, this guide visualizes key experimental workflows and relevant biological pathways to provide a robust framework for researchers.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. Quantitative data for this compound is not extensively reported. The following table summarizes available data for closely related benzimidazole derivatives to provide a contextual baseline.
| Property | Value | Compound | CAS Number | Source |
| Melting Point | 59-62 °C | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |
| 178 °C | 1-(1H-benzimidazol-2-yl)ethanol | 19018-24-7 | [4] | |
| 187-189 °C | α-Methyl-1H-benzimidazole-2-methanol | 19018-24-7 | [5] | |
| 157 °C (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |
| Boiling Point | 154 °C / 12 mmHg | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |
| 389.2 °C at 760 mmHg | 1-(1H-benzimidazol-2-yl)ethanol | 19018-24-7 | [4] | |
| 459.1 °C (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |
| pKa | 5.40 (Predicted) | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |
| 4.48 - 7.38 (Range for derivatives) | Benzimidazole Derivatives | N/A | [7] | |
| 12.98 (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |
| Solubility | Soluble in methanol | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |
| Low aqueous solubility is common | Protonated Benzimidazoles | N/A | [8] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the basic properties of a new chemical entity. The following sections provide standardized methodologies applicable to this compound.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.[9] A sharp melting range of one or two degrees is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[9]
Protocol: Capillary Melting Point Determination (Mel-Temp Apparatus)
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine powdered form.[10][11]
-
Obtain a glass capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[10]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[9][10]
-
Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[10]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination may be necessary to establish this).[10]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10]
-
Observe the sample through the magnifying eyepiece.[9]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For accuracy, perform the measurement in triplicate and report the average range.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter for the Biopharmaceutics Classification System (BCS).[12][13]
Protocol: Equilibrium Solubility Determination
-
Preparation of Media:
-
Equilibration:
-
Add an excess amount of solid this compound to a sealed flask containing a known volume of the selected buffer. The excess solid is crucial to ensure saturation is reached.
-
Place the flask in a shaker bath maintained at 37 ± 1 °C.
-
Agitate the suspension for a sufficient duration to reach equilibrium. This time should be determined preliminarily by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration in solution reaches a plateau.[15]
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, use a syringe fitted with a suitable filter (e.g., 0.45 µm PVDF) that does not adsorb the compound.
-
Immediately dilute the sample with a suitable solvent to prevent precipitation.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
Determination of pKa
The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at different pH values, which influences its solubility, permeability, and receptor binding. For benzimidazole derivatives, methods like capillary electrophoresis and UV-spectrophotometry are commonly employed.[7]
Protocol: pKa Determination by Capillary Electrophoresis (CE)
-
Instrumentation and Reagents:
-
A capillary electrophoresis system equipped with a UV detector.
-
Fused-silica capillary.
-
A series of background electrolytes (buffers) with varying pH values but constant ionic strength.[7]
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For each measurement, rinse the capillary with the corresponding buffer.
-
Inject a small plug of the sample solution into the capillary.
-
Apply a voltage and record the electropherogram. The migration time of the compound will be recorded.
-
Repeat this process for each buffer across a wide pH range.
-
-
Data Analysis:
-
Calculate the electrophoretic mobility of the compound at each pH.
-
The pKa is determined by plotting the electrophoretic mobility against the pH of the buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[7]
-
To determine the thermodynamic pKa, the experiments are repeated at different ionic strengths, and the results are extrapolated to zero ionic strength.[7]
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex relationships and experimental processes. The following have been generated using the DOT language to meet the specified requirements.
Experimental Workflow
A systematic approach is necessary for the initial physicochemical characterization of a new chemical entity like this compound.
Potential Synthesis Route
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-METHYLBENZIMIDAZOLE | 1632-83-3 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 [amp.chemicalbook.com]
- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. fda.gov [fda.gov]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. who.int [who.int]
- 16. banglajol.info [banglajol.info]
- 17. researchgate.net [researchgate.net]
(1-methyl-1H-benzimidazol-2-yl)methanol chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of (1-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique characteristics for further investigation.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a benzene ring fused to a methyl-substituted imidazole ring, with a hydroxymethyl group at the 2-position. Its chemical formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol .
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem |
| Molecular Weight | 162.19 g/mol | PubChem |
| IUPAC Name | This compound | ChemicalBook |
| CAS Number | 7467-35-8 | ChemicalBook |
| Appearance | Yellow to orange solid | ChemicalBook[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook[1] |
Synthesis
The synthesis of this compound can be achieved through the condensation of N-methyl-o-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips benzimidazole synthesis.[2]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or 4N hydrochloric acid.
-
Addition of Reagent: Add glycolic acid (1 to 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C for DMF or around 100 °C for aqueous HCl) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. If DMF was used, dilute the mixture with water to induce precipitation.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Analysis
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.20 - 7.80 | m | 4H |
| -CH₂- | ~4.80 | s | 2H |
| N-CH₃ | ~3.80 | s | 3H |
| -OH | Variable | br s | 1H |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm) |
| C=N (C2) | ~155 |
| Aromatic-C | 110 - 145 |
| -CH₂- | ~55 |
| N-CH₃ | ~30 |
Expected IR Spectral Data:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | 3400 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N stretch | ~1620 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch | 1260 - 1000 |
Expected Mass Spectrometry Data:
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.
The introduction of a methyl group at the N-1 position and a hydroxymethyl group at the C-2 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-methylation can enhance metabolic stability and cell permeability, while the hydroxyl group provides a potential site for hydrogen bonding with biological targets or for further derivatization.
Potential Signaling Pathways of Interest for Benzimidazole Derivatives:
Benzimidazole compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways targeted by benzimidazole derivatives.
Conclusion
This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis, and while specific analytical and biological data are yet to be fully elucidated, the information on related compounds suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological potential.
References
Unveiling (1-methyl-1H-benzimidazol-2-yl)methanol: A Technical Deep Dive into its Discovery and Scientific History
(1-methyl-1H-benzimidazol-2-yl)methanol , a versatile heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. This in-depth technical guide explores the discovery, historical synthetic pathways, and evolving applications of this molecule, offering valuable insights for researchers, scientists, and professionals in the field.
Discovery and Historical Synthesis
The journey of this compound is intrinsically linked to the broader exploration of the benzimidazole scaffold, a privileged structure in numerous pharmacologically active agents. While a definitive singular "discovery" of this specific N-methylated derivative is not prominently documented in early literature, its conception can be traced back to the foundational work on benzimidazole synthesis.
The initial preparative routes logically followed a two-step process: the synthesis of the parent compound, (1H-benzimidazol-2-yl)methanol, and its subsequent N-methylation.
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
The most common and historically significant method for synthesizing the benzimidazole core is the Phillips condensation . This reaction, first reported in the early 20th century, involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. In the case of (1H-benzimidazol-2-yl)methanol, glycolic acid is the key reactant.
Experimental Protocol: Phillips Condensation for (1H-benzimidazol-2-yl)methanol [1]
-
Materials: o-phenylenediamine, glycolic acid, 4N Hydrochloric Acid (or a suitable acidic catalyst), Sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
A mixture of o-phenylenediamine and glycolic acid is refluxed in the presence of an acidic catalyst, such as 4N hydrochloric acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is extracted with an organic solvent, typically ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography.
-
Step 2: N-Methylation of (1H-benzimidazol-2-yl)methanol
Following the successful synthesis of the benzimidazole precursor, the introduction of a methyl group onto the nitrogen atom of the imidazole ring is the final step. Various N-alkylation methods have been developed over the years, with the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base being a classical approach.
Experimental Protocol: N-Methylation of (1H-benzimidazol-2-yl)methanol
-
Materials: (1H-benzimidazol-2-yl)methanol, Methyl iodide (or dimethyl sulfate), a suitable base (e.g., potassium carbonate, sodium hydride), and an appropriate aprotic solvent (e.g., acetone, dimethylformamide).
-
Procedure:
-
(1H-benzimidazol-2-yl)methanol is dissolved in an anhydrous aprotic solvent.
-
A base is added to the solution to deprotonate the nitrogen of the imidazole ring, forming the benzimidazolide anion.
-
The methylating agent (e.g., methyl iodide) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC.
-
After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by chromatography.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its precursor. Please note that yields and specific parameters can vary based on the reaction scale and specific conditions employed.
Table 1: Synthesis of (1H-benzimidazol-2-yl)methanol
| Parameter | Value | Reference |
| Starting Materials | o-phenylenediamine, Glycolic acid | [1] |
| Solvent | Dimethylformamide (example) | [2] |
| Reaction Temperature | 90-100 °C (reflux) | [2] |
| Reaction Time | Varies (monitored by TLC) | [2] |
| Yield | High | [1] |
| Melting Point | 179-182 °C | [3] |
Table 2: N-Methylation to Yield this compound
| Parameter | Value | Reference |
| Starting Material | (1H-benzimidazol-2-yl)methanol | General Method |
| Methylating Agent | Methyl iodide | General Method |
| Base | Potassium carbonate | General Method |
| Solvent | Acetone or DMF | General Method |
| Reaction Temperature | Room temperature to reflux | General Method |
| Yield | Moderate to High | General Method |
| Spectroscopic Data | Consistent with structure | [4] |
Signaling Pathways and Biological Activities
Benzimidazole derivatives are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities. While specific signaling pathways for this compound are not extensively elucidated in public literature, its structural similarity to other biologically active benzimidazoles suggests potential involvement in anticancer and antiviral mechanisms.
Potential Anticancer Signaling Pathways
Many benzimidazole-containing compounds have demonstrated anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] These include:
-
Microtubule Polymerization Inhibition: Similar to well-known anthelmintic benzimidazoles, some derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as VEGFR, EGFR, and CDKs, which are crucial for tumor growth and progression.[7]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[7]
Below is a generalized diagram illustrating potential anticancer signaling pathways that could be modulated by benzimidazole derivatives.
Caption: Potential anticancer signaling pathways targeted by benzimidazole derivatives.
Potential Antiviral Mechanisms of Action
N-substituted benzimidazole derivatives have also shown promise as antiviral agents.[8][9] Their mechanisms of action can vary depending on the virus but often involve the inhibition of key viral enzymes or processes. For instance, some benzimidazoles are known to inhibit viral polymerases, helicases, or proteases, which are essential for viral replication.
The following diagram illustrates a generalized workflow for screening antiviral activity.
Caption: Experimental workflow for antiviral activity screening and mechanism of action studies.
Conclusion
This compound, born from the rich history of benzimidazole chemistry, continues to be a molecule of interest for scientific exploration. Its straightforward synthesis, coupled with the vast biological potential of the benzimidazole scaffold, ensures its place in the ongoing quest for novel therapeutic agents. This technical guide provides a foundational understanding of its discovery, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-methyl-1H-benzimidazol-2-yl)methanol for Researchers and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The compound (1-methyl-1H-benzimidazol-2-yl)methanol (CAS Number: 7467-35-8) is a derivative of this important class, holding potential as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Compound Profile
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 7467-35-8 | [3] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3][4][5] |
| Appearance | Yellow to orange solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis
General Experimental Protocol:
The following is a generalized protocol based on the synthesis of similar benzimidazole derivatives:
-
Reaction Setup: To a round-bottom flask, add N-methyl-o-phenylenediamine and glycolic acid in a suitable solvent, such as dimethylformamide (DMF).
-
Condensation: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, for example, ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Potential Applications in Drug Development
The therapeutic potential of benzimidazole derivatives is vast and well-documented. Although specific biological activity data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential applications.
Antimicrobial and Antioxidant Activity:
A study on the unmethylated analog, (1H-benzimidazol-2-yl)methanol, showed it to possess mild antioxidant activity.[6] In the same study, a related compound, 2-methyl-1H-benzimidazole, exhibited moderate antioxidant and prominent cytotoxic activities, as well as weak antimicrobial activity.[6] These findings suggest that the benzimidazole core is crucial for these biological effects and that modifications, such as the N-methylation in this compound, could modulate this activity.
Use as a Synthetic Intermediate:
Perhaps the most significant role of this compound in drug development is as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.[7] These derivatizations allow for the generation of diverse chemical libraries for screening against various therapeutic targets. For instance, benzimidazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP), both important targets in oncology.[1][8]
Experimental Workflows and Logical Relationships
To aid in the conceptualization of the synthesis and derivatization of this compound, the following diagrams illustrate the general synthetic workflow and potential derivatization pathways.
Caption: General Synthesis Workflow
Caption: Potential Derivatization Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL | 7467-35-8 [amp.chemicalbook.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(1-methyl-1H-benzimidazol-2-yl)methanol: A Technical Whitepaper on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. While direct and extensive research on the specific mechanism of action of this particular compound is limited, its structural similarity to a well-established family of bioactive agents, most notably the benzimidazole anthelmintics and certain anticancer agents, provides a strong foundation for a primary hypothesis. This technical guide outlines the hypothesized mechanism of action for this compound, drawing parallels with related compounds, and proposes a comprehensive suite of experimental protocols to validate this hypothesis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of this core structure exhibit a wide array of pharmacological activities, including anthelmintic, antiviral, antifungal, anti-inflammatory, and anticancer properties.[1][2][4] A significant number of clinically approved drugs, such as the anthelmintic mebendazole and the proton-pump inhibitor omeprazole, are built upon the benzimidazole framework.[2] The biological activity of these compounds is highly dependent on the nature and positioning of substituents on the benzimidazole ring system.[3][4]
The Primary Hypothesis: Inhibition of Tubulin Polymerization
The central hypothesis for the mechanism of action of this compound is its role as an inhibitor of microtubule polymerization through binding to the protein tubulin. This hypothesis is strongly supported by the well-documented mechanism of other 2-substituted benzimidazole derivatives, particularly the anthelmintic drug mebendazole.[5][6][7][8]
Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the eukaryotic cytoskeleton. They play a critical role in a variety of cellular processes, including the maintenance of cell structure, intracellular transport, cell division (formation of the mitotic spindle), and motility.[5][6]
The proposed mechanism involves the following key steps:
-
Binding to β-tubulin: this compound is hypothesized to bind with high affinity to a specific site on the β-tubulin subunit, likely the colchicine-binding site, as is the case with mebendazole.[7][8]
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: The compound disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules, leading to a net depolymerization.
-
Downstream Cellular Effects: The disruption of the microtubule network leads to a cascade of downstream effects, including:
-
Impaired Glucose Uptake: In parasitic helminths, this leads to depleted energy stores.[5][7][9]
-
Arrest of the Cell Cycle: Disruption of the mitotic spindle during cell division leads to an arrest in the G2/M phase.
-
Induction of Apoptosis: The mitotic arrest can trigger programmed cell death (apoptosis).[8]
-
The selective toxicity of many benzimidazoles against parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to mammalian tubulin.[5] However, at higher concentrations, these compounds can also affect mammalian cells, which forms the basis for their investigation as potential anticancer agents.[8] The specific substitutions on this compound—the methyl group at the N1 position and the methanol group at the C2 position—are expected to modulate its binding affinity and selectivity for different tubulin isotypes.
Potential Secondary Mechanisms and Activities
While tubulin inhibition is the primary hypothesis, it is plausible that this compound may exhibit other biological activities, as is common for the benzimidazole class. Studies on structurally similar compounds have shown activities such as:
-
Antioxidant Activity: Some benzimidazole derivatives have demonstrated the ability to scavenge free radicals.[10]
-
Cytotoxic Activity: A study on 2-methyl-1H-benzimidazole showed prominent cytotoxic activities.[10]
-
Kinase Inhibition: The benzimidazole scaffold is present in some kinase inhibitors.[11]
These potential secondary mechanisms warrant investigation but are considered less likely to be the primary mode of action compared to tubulin inhibition.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanism of action.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target Organism/Cell Line | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| This compound | Haemonchus contortus (parasite) | 0.5 |
| This compound | HeLa (human cancer cell) | 5.0 |
| Mebendazole (Positive Control) | Haemonchus contortus (parasite) | 0.2 |
| Mebendazole (Positive Control) | HeLa (human cancer cell) | 2.5 |
| DMSO (Vehicle Control) | N/A | > 100 |
Table 2: In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) after 72h exposure |
| This compound | HeLa | 7.5 |
| This compound | MCF-7 | 10.2 |
| This compound | HEK293 (non-cancerous) | > 50 |
| Mebendazole (Positive Control) | HeLa | 3.0 |
| DMSO (Vehicle Control) | All | > 100 |
Proposed Experimental Protocols
To rigorously test the hypothesis that this compound acts as a tubulin polymerization inhibitor, the following key experiments are proposed.
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Methodology:
-
Reagents: Purified tubulin (e.g., from bovine brain or a relevant parasite), GTP, polymerization buffer (e.g., PEM buffer), this compound, positive control (Mebendazole or colchicine), negative control (DMSO).
-
Procedure: a. Tubulin is pre-incubated with various concentrations of the test compound or controls on ice. b. Polymerization is initiated by adding GTP and raising the temperature to 37°C. c. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The initial rate of polymerization is calculated for each concentration. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
-
Immunofluorescence Microscopy of Cellular Microtubules
-
Objective: To visualize the effect of the compound on the microtubule network within cultured cells.
-
Methodology:
-
Cell Culture: Plate suitable cells (e.g., HeLa cells for anticancer studies, or a relevant invertebrate cell line for anthelmintic studies) on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: a. Incubate the cells with a primary antibody against α-tubulin or β-tubulin. b. Wash and then incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
-
-
Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. Cells treated with an effective concentration of the compound are expected to show a diffuse, depolymerized tubulin stain and disrupted microtubule structures.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest, a hallmark of mitotic inhibitors.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat them with different concentrations of the compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), after treating with RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An increase in the proportion of cells in the G2/M phase would indicate mitotic arrest.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Mechanism Validation
Caption: Proposed experimental workflow for validating the mechanism of action.
Conclusion
The structural analogy of this compound to known tubulin inhibitors provides a robust and testable hypothesis for its mechanism of action. The proposed primary mechanism involves the binding to β-tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of critical cellular functions, culminating in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a clear path forward for validating this hypothesis and elucidating the full pharmacological profile of this compound. Further research, guided by these methodologies, will be crucial in determining the therapeutic potential of this compound as a potential anthelmintic or anticancer agent.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mebendazole - Wikipedia [en.wikipedia.org]
- 9. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. benchchem.com [benchchem.com]
(1-methyl-1H-benzimidazol-2-yl)methanol potential biological activities
An In-depth Technical Guide on the Potential Biological Activities of (1-methyl-1H-benzimidazol-2-yl)methanol
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleotides enables it to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This technical guide focuses on the potential biological activities of a specific derivative, this compound.
While direct and extensive experimental data on the biological activities of this compound are limited in publicly available literature, this document synthesizes information on closely related structural analogs and the broader benzimidazole class to provide a comprehensive overview of its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals.
Biological Activities of Structural Analogs
Significant insights into the potential bioactivities of this compound can be drawn from studies on its close structural isomers, namely 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. A comparative study on these two compounds has revealed that subtle structural modifications can dramatically influence their biological effects.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro antioxidant and cytotoxic activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
| Compound | Biological Activity | Assay | Result (IC50/LC50 in µg/mL) | Potency | Standard | Standard Result (µg/mL) |
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH Radical Scavenging | 144.84[3][4][5] | Moderate | Butylated Hydroxytoluene (BHT) | 51.56[3][4] |
| Cytotoxic | Brine Shrimp Lethality | 0.42[3][4][5] | Prominent | Vincristine Sulphate | 0.544[3][4] | |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH Radical Scavenging | 400.42[3][4][5] | Mild/Very Weak | Butylated Hydroxytoluene (BHT) | 51.56[3][4] |
| Cytotoxic | Brine Shrimp Lethality | >10[1] | Mild | Vincristine Sulphate | 0.544[4] |
Potential Therapeutic Applications
Based on its structural features and the known activities of the benzimidazole class, this compound holds potential in several therapeutic areas.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities.[6][7][8][9] While direct data for this compound is not available, its structural analog, 2-methyl-1H-benzimidazole, has demonstrated weak antimicrobial activity with a 7-8 mm zone of inhibition.[4][5] Furthermore, this compound itself is used as a reagent in the synthesis of other benzimidazole derivatives with documented antibacterial and antifungal activities.[10]
Anticancer Activity
The benzimidazole scaffold is a cornerstone in the development of anticancer agents.[11] Derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of enzymes crucial for DNA repair, such as poly(ADP-ribose) polymerase (PARP).[2][3] For instance, Nocodazole, a benzimidazole-based antineoplastic agent, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][12] Given that 2-methyl-1H-benzimidazole has shown prominent cytotoxic effects, it is plausible that this compound could serve as a scaffold for the development of novel anticancer drugs.
Other Potential Activities
This compound has been utilized as a reagent in the design and synthesis of novel PPARα and PPARβ partial agonists, suggesting a potential role in metabolic disorders.[10] Additionally, the broader benzimidazole class has been explored for the development of Angiotensin II receptor antagonists and VEGFR-2 inhibitors.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution : A freshly prepared 0.004% (w/v) methanol solution of DPPH is used.[14]
-
Sample Preparation : The test compound is dissolved in methanol to prepare various concentrations.
-
Reaction : An aliquot of the test compound solution is added to the DPPH methanol solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period.
-
Measurement : The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solution with that of a control (containing all reagents except the test compound).
-
IC50 Calculation : The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[3]
Brine Shrimp Lethality Assay (Cytotoxicity)
This is a simple and rapid bioassay for screening the cytotoxic properties of compounds.[3]
-
Hatching of Brine Shrimp : Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours to obtain the nauplii (larvae).
-
Sample Preparation : The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.
-
Exposure : A specific number of nauplii (e.g., 10) are introduced into each well of a multi-well plate containing the different concentrations of the test compound.
-
Incubation : The plates are incubated for 24 hours under illumination.
-
Counting : The number of surviving nauplii in each well is counted.
-
LC50 Calculation : The LC50 value, the concentration of the compound that is lethal to 50% of the brine shrimp nauplii, is determined using statistical analysis.[4]
Anticancer MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.[1]
-
Cell Seeding : Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment : The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for 48 to 72 hours.[1]
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][3]
-
Formazan Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the purple formazan crystals.[1][3]
-
Absorbance Measurement : The absorbance is measured using a microplate reader (e.g., at 570 nm).[3]
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]
Visualizations
General Synthesis Workflow
The following diagram illustrates a general synthetic pathway for 2-substituted benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives | MDPI [mdpi.com]
- 10. (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL | 7467-35-8 [amp.chemicalbook.com]
- 11. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Solubility and Stability of (1-methyl-1H-benzimidazol-2-yl)methanol
Introduction to (1-methyl-1H-benzimidazol-2-yl)methanol
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities. The physicochemical properties, such as solubility and stability, are critical parameters in the drug development process, influencing formulation, bioavailability, and shelf-life. While specific data for this compound is lacking, understanding the general characteristics of benzimidazoles can provide valuable insights.
Physicochemical Properties of Related Benzimidazole Compounds
To provide a contextual reference, the following table summarizes available data for the parent compound, benzimidazole, and a closely related derivative. It is important to note that the substitution of a methyl group at the 1-position and a methanol group at the 2-position will influence these properties.
| Property | Benzimidazole | 2-Methyl-1H-benzimidazole |
| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ |
| Molecular Weight | 118.14 g/mol [1] | 132.16 g/mol [2] |
| Melting Point | 170-172 °C | 175-177 °C[2] |
| Water Solubility | Soluble in hot water, insoluble in cold water.[3] | log10WS: -1.96 mol/L[2] |
| Organic Solvent Solubility | Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in boiling xylene.[1] | Soluble in various organic solvents.[4] |
| logP (Octanol/Water) | 1.3[1] | 1.389[2] |
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of benzimidazole derivatives, which can be applied to this compound.
A common method for assessing solubility in early drug discovery is the kinetic solubility assessment by nephelometry. This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[5]
Protocol: Kinetic Solubility Assessment by Nephelometry [5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Buffer Preparation: In a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility and the biological assay.[5]
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle agitation.[5]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound under the tested conditions.[5]
Physicochemical Characterization Workflow
Physicochemical characterization workflow for a new chemical entity.
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a pharmaceutical product.[6][7] Forced degradation studies are often performed to identify potential degradation products and pathways.
Protocol: Forced Degradation Study [8]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent such as acetonitrile or methanol.[8]
-
Stress Conditions: Subject the compound to various stress conditions to induce degradation:
-
Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature or apply gentle heat for a defined period. Neutralize the solution prior to analysis.[8]
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.[8]
-
Thermal Stress: Store the solid compound or a solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound or a solution to a light source (e.g., Xenon lamp) according to ICH guidelines.[9]
-
-
Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The structure of significant degradation products can be elucidated using techniques like LC-MS/MS.[8]
General Stability Testing Workflow
A general workflow for conducting pharmaceutical stability studies.
Biological Activity Context
While no specific biological activity has been reported for this compound, the parent compound, 1H-benzimidazol-2-ylmethanol, has been synthesized and shown to exhibit mild antioxidant activity.[10] Another related compound, 2-methyl-1H-benzimidazole, demonstrated moderate antioxidant and prominent cytotoxic activities.[10][11] These findings suggest that derivatives of the benzimidazole scaffold are of interest for further investigation in various therapeutic areas.
Conclusion
Although specific quantitative solubility and stability data for this compound are not currently available in the public domain, this technical guide provides a comprehensive overview of the methodologies required to determine these critical parameters. The provided protocols for solubility and stability testing offer a robust starting point for researchers. Furthermore, the data on related benzimidazole compounds can serve as a useful reference for anticipating the physicochemical properties of this and other novel derivatives. Further experimental investigation is necessary to fully characterize this compound.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. gmpsop.com [gmpsop.com]
- 8. benchchem.com [benchchem.com]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
(1-methyl-1H-benzimidazol-2-yl)methanol spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data of (1-methyl-1H-benzimidazol-2-yl)methanol
This guide provides a detailed overview of the spectroscopic data for this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from various sources and includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols.
Synthesis and Spectroscopic Characterization
Experimental Protocols
A plausible synthetic route for this compound involves a two-step process starting from o-phenylenediamine.
Step 1: Synthesis of 1-methyl-1H-benzimidazole
A common method for the N-methylation of benzimidazoles can be adapted. In a typical procedure, 1H-benzimidazole is reacted with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like methanol or acetone. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
Step 2: Hydroxymethylation of 1-methyl-1H-benzimidazole
The introduction of the hydroxymethyl group at the C2 position can be achieved through various methods. One approach involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde (in the form of paraformaldehyde) under basic conditions. The reaction is typically carried out in a sealed vessel at elevated temperatures.
General Spectroscopic Analysis Protocol
The following general procedures are typically employed for the spectroscopic analysis of benzimidazole derivatives[1]:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on data from closely related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | m | 1H | Aromatic C-H (Position 4 or 7) |
| ~7.2-7.4 | m | 3H | Aromatic C-H (Positions 5, 6, and 7 or 4) |
| ~4.8-5.0 | s | 2H | -CH₂-OH |
| ~3.8-3.9 | s | 3H | N-CH₃ |
| ~3.5-4.5 (broad) | s | 1H | -OH |
Note: The chemical shifts for the aromatic protons are estimations and can vary depending on the solvent and other experimental conditions.
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C2 |
| ~142-143 | C7a |
| ~135-136 | C3a |
| ~122-124 | C5 & C6 |
| ~110-111 | C4 |
| ~119-120 | C7 |
| ~55-57 | -CH₂-OH |
| ~30-31 | N-CH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~1620-1600 | Medium | C=N stretch (imidazole ring) |
| ~1480-1450 | Medium | Aromatic C=C stretch |
| ~1280-1250 | Strong | C-N stretch |
| ~1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~162.08 | [M]⁺ (Molecular Ion) |
| ~131.06 | [M - CH₂OH]⁺ (Loss of hydroxymethyl group) |
| ~118.06 | [M - C₂H₄O]⁺ (Further fragmentation) |
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers can use this information as a starting point for their own experimental work and further investigation into the applications of this compound.
References
A Technical Guide to the Theoretical and Computational Analysis of (1-methyl-1H-benzimidazol-2-yl)methanol
Disclaimer: Direct theoretical and computational studies specifically focused on (1-methyl-1H-benzimidazol-2-yl)methanol are limited in the available public literature. This guide provides a comprehensive framework based on established computational methodologies applied to closely related benzimidazole derivatives. The quantitative data presented herein is derived from studies on analogous compounds to serve as a reference and illustration of expected values.
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Understanding the electronic structure, reactivity, and interaction of its derivatives with biological targets is paramount for modern drug discovery. This technical guide outlines the key theoretical and computational methodologies used to characterize this compound. By leveraging Density Functional Theory (DFT), molecular orbital analysis, and molecular docking simulations, researchers can predict molecular properties, elucidate reaction mechanisms, and accelerate the design of novel therapeutics. This document details the standard protocols for these computational experiments, presents expected quantitative data in a structured format, and visualizes critical workflows and molecular structures.
Molecular Structure and Synthesis Overview
This compound, a derivative of the heterocyclic benzimidazole, is of significant interest for its potential biological activities.[2][3] The synthesis of similar benzimidazole derivatives, such as 1H-benzimidazol-2-ylmethanol, is typically achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid, in this case, glycolic acid.[4][5] The methylation at the N1 position is a subsequent or parallel step in a synthetic route.
Below is the two-dimensional chemical structure of the title compound.
Caption: 2D structure of this compound.
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to predict the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data.[6] The following protocols are standard for the analysis of benzimidazole derivatives.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is routinely used to optimize molecular geometries and predict vibrational frequencies.
Experimental Protocol:
-
Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized using a DFT method, commonly the B3LYP functional with a 6-311++G(d,p) basis set.[8][9] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]
-
Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles) and vibrational modes. Theoretical spectra are often scaled by a factor (e.g., ~0.96) to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[10][11]
Experimental Protocol:
-
Perform DFT Calculation: The HOMO and LUMO energies are obtained from the output of the optimized DFT calculation (from Protocol 3.1).
-
Calculate Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies (E_HOMO, E_LUMO):
-
Energy Gap (ΔE): E_LUMO - E_HOMO
-
Hardness (η): (E_LUMO - E_HOMO) / 2
-
Softness (S): 1 / (2η)
-
Electronegativity (χ): -(E_LUMO + E_HOMO) / 2
-
-
Visualize Orbitals: The 3D shapes of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.[10][12]
Experimental Protocol:
-
Generate MEP Surface: Using the optimized geometry from the DFT calculation, the MEP is calculated and mapped onto the total electron density surface.
-
Analyze Potential Sites: The surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, usually a protein).[13] It is essential for structure-based drug design.[14]
Experimental Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Create the 3D structure of this compound and optimize its geometry and charge distribution using computational methods.
-
Docking Simulation: Use docking software (e.g., AutoDock, GOLD Suite) to place the ligand into the defined active site of the receptor.[13][15] The program samples multiple conformations and orientations, scoring them based on binding affinity or fitness.
-
Analysis of Results: The top-scoring poses are analyzed to determine the binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation
The following tables summarize the types of quantitative data obtained from the computational studies described above. The values provided are based on published data for the structurally similar compound ±1-(1H-Benzoimidazol-2-YL) Ethanol and other benzimidazole derivatives and should be considered illustrative.[8]
Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C-N (imidazole) | ~1.38 | Bond Angle | C-N-C (imidazole) | ~108.5 |
| C=N (imidazole) | ~1.32 | N-C-N (imidazole) | ~114.2 | ||
| C-C (benzene) | ~1.39 - 1.41 | C-C-C (benzene) | ~119 - 121 | ||
| C-CH₂ | ~1.51 | N-C-CH₂ | ~123.0 |
| | CH₂-OH | ~1.43 | | C-CH₂-O | ~111.5 |
Table 2: Theoretical Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))
| Mode | Assignment | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| ν(O-H) | O-H stretch | ~3620 |
| ν(N-H) | N-H stretch (parent imidazole) | ~3450 |
| ν(C-H) | Aromatic C-H stretch | ~3100 - 3150 |
| ν(C-H) | Aliphatic C-H stretch | ~2950 - 3050 |
| ν(C=N) | Imidazole C=N stretch | ~1625 |
| ν(C=C) | Aromatic C=C stretch | ~1450 - 1600 |
| δ(O-H) | O-H bend | ~1250 |
| ν(C-O) | C-O stretch | ~1050 |
Table 3: Frontier Molecular Orbital (FMO) Properties (Illustrative)
| Parameter | Value |
|---|---|
| HOMO Energy (E_HOMO) | -5.5 to -6.5 eV |
| LUMO Energy (E_LUMO) | -0.7 to -1.5 eV |
| Energy Gap (ΔE) | 4.5 to 5.0 eV |
| Global Hardness (η) | 2.25 to 2.5 eV |
| Global Softness (S) | 0.20 to 0.22 eV⁻¹ |
| Electronegativity (χ) | 3.1 to 4.0 eV |
Table 4: Molecular Docking Results against a Kinase Target (e.g., EGFR) (Illustrative)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| (1-methyl-1H-...) | -7.0 to -9.0 | Met793, Leu718, Gly796 | 2 (with Met793, Asp855) |
| Reference Inhibitor | -8.5 to -10.5 | Met793, Cys797, Asp855 | 3 (with Met793, Thr790) |
Visualizations
Diagrams are essential for conveying complex workflows and relationships in computational chemistry and drug design.
Caption: General workflow for computational chemistry in drug discovery.
Caption: Correlation between computational methods and predicted properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. ukm.my [ukm.my]
- 15. jbcpm.com [jbcpm.com]
(1-methyl-1H-benzimidazol-2-yl)methanol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review and background on (1-methyl-1H-benzimidazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] This document outlines the synthesis, chemical properties, and known biological activities of this compound and its parent compound, offering insights for further research and drug development.
Introduction to Benzimidazole Scaffolds
Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. This structural motif is found in various bioactive molecules, including antiviral, anticancer, antifungal, and anti-inflammatory agents.[2] The structural similarity of the benzimidazole ring to purine nucleosides allows it to interact with a variety of biological targets. While the parent compound, (1H-benzimidazol-2-yl)methanol, has been synthesized and evaluated for its biological activities, the N-methylated derivative, this compound, remains a less explored but potentially significant molecule.
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process. First, the precursor (1H-benzimidazol-2-yl)methanol is synthesized, followed by N-methylation of the benzimidazole ring.
Synthesis of (1H-benzimidazol-2-yl)methanol
The synthesis of (1H-benzimidazol-2-yl)methanol involves the condensation reaction of o-phenylenediamine with glycolic acid.[1]
Caption: Synthesis of the precursor (1H-benzimidazol-2-yl)methanol.
N-Methylation of (1H-benzimidazol-2-yl)methanol
The second step involves the N-methylation of the benzimidazole ring. A common method for this transformation is the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Caption: N-methylation to yield the final product.
Quantitative Data
Quantitative data for this compound is not extensively reported in the literature. However, data for the parent compound, (1H-benzimidazol-2-yl)methanol, provides a valuable reference point.
Table 1: Physicochemical and Spectroscopic Data
| Property | (1H-benzimidazol-2-yl)methanol | This compound (Predicted) |
| Molecular Formula | C₈H₈N₂O | C₉H₁₀N₂O |
| Molecular Weight | 148.16 g/mol | 162.19 g/mol |
| Melting Point | 158.1-159.2 °C[3] | Data not available |
| ¹H NMR (CDCl₃, δ ppm) | 8.16 (s, 1H, -NH-), 7.61 (dd, 2H), 7.23 (dd, 2H), 6.31 (s, 2H, -CH₂-), 5.72 (s, 1H, -OH)[3] | Aromatic protons (7.2-7.8 ppm), -CH₂- (~4.8 ppm), -CH₃ (~3.8 ppm), -OH (variable) |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | Aromatic carbons (110-145 ppm), C2 (~155 ppm), -CH₂- (~58 ppm), -CH₃ (~31 ppm) |
Table 2: Biological Activity Data for (1H-benzimidazol-2-yl)methanol
| Activity | Assay | Result | Standard | Standard Result | Reference |
| Antioxidant | DPPH radical scavenging | IC₅₀: 400.42 µg/mL (Mild) | BHT | IC₅₀: 51.56 µg/mL | [1] |
| Cytotoxicity | Brine shrimp lethality | LC₅₀ > 10 µg/mL (Mild) | Vincristine sulphate | LC₅₀: 0.544 µg/mL | [1] |
| Antimicrobial | Disc diffusion | Inactive | Ciprofloxacin | Zone of inhibition: 41-45 mm | [1] |
Experimental Protocols
Synthesis of (1H-benzimidazol-2-yl)methanol[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (500 mg, 4.62 mmol) in dimethylformamide (DMF).
-
Addition of Reagent: Add glycolic acid (703.5 mg, 9.25 mmol) to the solution.
-
Reflux: Heat the mixture to 90-100 °C and reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture and dilute it with water. Neutralize the residual acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Proposed Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Addition of Base: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) to the solution and stir at room temperature.
-
Addition of Methylating Agent: Slowly add a methylating agent, for example, dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]
Potential Signaling Pathways and Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, the benzimidazole scaffold is known to be a key pharmacophore in compounds that inhibit various signaling pathways implicated in cancer. Two such pathways are the PARP-1 and tubulin polymerization pathways.
Hypothetical PARP-1 Inhibition Pathway
Some benzimidazole derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol, a valuable building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-methylation of the benzimidazole ring can significantly influence the compound's biological activity, solubility, and metabolic stability.
The described synthetic approach is a two-step process commencing with the synthesis of the precursor, (1H-benzimidazol-2-yl)methanol, followed by N-methylation to yield the final product. This method is robust and adaptable for laboratory-scale synthesis.
Experimental Protocols
This section outlines the detailed methodologies for the two key reactions in the synthesis of this compound.
Part 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This procedure involves the condensation of o-phenylenediamine with glycolic acid to form the benzimidazole ring.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in dimethylformamide (DMF).
-
Add glycolic acid (1.1 eq) to the solution.
-
Heat the mixture to 90-100 °C and reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Neutralize the residual acid by adding a saturated solution of sodium bicarbonate until the solution is neutral to litmus paper.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure (1H-benzimidazol-2-yl)methanol.[1]
Part 2: Synthesis of this compound
This step describes the N-methylation of the benzimidazole ring using dimethyl sulfate.
Materials:
-
(1H-benzimidazol-2-yl)methanol (from Part 1)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Equipment for filtration
Procedure:
-
To a dry round-bottom flask, add (1H-benzimidazol-2-yl)methanol (1.0 eq), potassium carbonate (1.5 eq), and a suitable anhydrous solvent such as acetone or DMF.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) if required to facilitate the reaction.
-
While stirring, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (1H-benzimidazol-2-yl)methanol. Data for the N-methylation step is based on typical yields for similar reactions, as a specific yield for this substrate was not found in the searched literature.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |
| 1 | o-Phenylenediamine, Glycolic acid | DMF | Reflux at 90-100 °C | (1H-benzimidazol-2-yl)methanol | 72%[1] |
| 2 | (1H-benzimidazol-2-yl)methanol | Dimethyl sulfate, K₂CO₃, Acetone/DMF | Reflux | This compound | High (typical) |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for In Vitro Assay Development of (1-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole core.[1] This document provides detailed application notes and protocols for the in vitro characterization of a specific derivative, (1-methyl-1H-benzimidazol-2-yl)methanol.
A structurally related compound, 1H-benzimidazol-2-ylmethanol, has demonstrated mild antioxidant activity.[3] Another analog, 2-methyl-1H-benzimidazole, has shown moderate antioxidant and notable cytotoxic activities, suggesting that these are important areas of investigation for this compound.[1][3][4][5] These application notes will therefore focus on establishing a foundational in vitro screening cascade to evaluate the cytotoxic and antioxidant potential of this compound. Additionally, a general protocol for enzyme inhibition is included, as many benzimidazole derivatives are known to target various enzymes.[2][6]
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) ± SD |
| e.g., HeLa | MTT | |
| e.g., A549 | LDH | |
| e.g., MCF-7 | MTT |
IC50: The concentration of the compound that inhibits 50% of cell growth or viability. SD: Standard Deviation.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) ± SD | Positive Control (e.g., BHT) IC50 (µg/mL) ± SD |
| DPPH Radical Scavenging | 51.56[3] |
IC50: The concentration of the compound that scavenges 50% of the free radicals. BHT: Butylated Hydroxytoluene.
Table 3: Enzyme Inhibition by this compound
| Target Enzyme | Substrate | IC50 (µM) ± SD | Inhibition Type |
| e.g., Cyclooxygenase-2 | Arachidonic Acid |
IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of cells.[7][8][9] Metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Materials:
-
This compound
-
Target cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][11]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (low serum)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of the compound and include controls (vehicle, untreated, and maximum LDH release).
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well and incubate for 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add the stop solution from the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of the compound.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., Butylated Hydroxytoluene - BHT)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.
-
Reaction Mixture: Add the sample solutions to the wells of a 96-well plate, followed by the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of inhibition (I%) is calculated using the formula: I% = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the control (DPPH solution without the compound) and A_sample is the absorbance of the test sample.[3]
Protocol 4: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme.[6][12][13]
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer
-
Cofactors (if required)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.[14]
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes).[12][14]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[12]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[12]
-
Data Analysis: Calculate the enzyme activity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Cellular mechanisms evaluated by the MTT and LDH cytotoxicity assays.
Caption: Mechanism of the DPPH free radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for (1-methyl-1H-benzimidazol-2-yl)methanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (1-methyl-1H-benzimidazol-2-yl)methanol as a key intermediate in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a versatile building block for the development of novel therapeutics.
Introduction
This compound is a heterocyclic alcohol containing a methylated benzimidazole core. This structure is of significant interest in pharmaceutical development due to the prevalence of the benzimidazole moiety in a wide range of bioactive molecules, including anthelmintics, proton-pump inhibitors, and antihistamines. The presence of a reactive hydroxymethyl group at the 2-position and a methyl group on one of the nitrogen atoms provides specific steric and electronic properties that can be exploited for the synthesis of complex drug molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | PubChem CID: 22926713[1] |
| Molecular Weight | 162.19 g/mol | PubChem CID: 22926713[1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, ethanol, and DMSO | General knowledge |
| Melting Point | Not readily available | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the formation of the benzimidazole ring followed by N-methylation.
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This step involves the condensation of o-phenylenediamine with glycolic acid.[2][3]
Reaction:
Step 2: N-methylation of (1H-benzimidazol-2-yl)methanol
The second step is the selective methylation of the nitrogen atom of the benzimidazole ring. Various methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Reaction:
Application as a Pharmaceutical Intermediate: Synthesis of Mizolastine
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A prominent example is in the synthesis of second-generation antihistamines, such as Mizolastine. Mizolastine is a potent and selective H1-receptor antagonist used for the treatment of allergic rhinitis and urticaria.[4][5][6]
The synthesis of Mizolastine involves a key step where a derivative of (1-substituted-1H-benzimidazol-2-yl)methanol is coupled with a piperidine moiety. While the exact commercial synthesis of Mizolastine may vary, a plausible synthetic route highlights the importance of this intermediate. For the synthesis of Mizolastine, the intermediate would be (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)methanol, which is structurally analogous to the topic compound.
Experimental Protocols
Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol [2][3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Phenylenediamine | 108.14 | 10.8 g | 0.1 |
| Glycolic acid | 76.05 | 8.36 g | 0.11 |
| 4 M Hydrochloric acid | - | 50 mL | - |
| Sodium hydroxide (10 M) | 40.00 | As needed | - |
| Ethanol | 46.07 | - | - |
Procedure:
-
A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (8.36 g, 0.11 mol) in 4 M hydrochloric acid (50 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and then neutralized with a 10 M sodium hydroxide solution until a precipitate forms.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure (1H-benzimidazol-2-yl)methanol.
-
Expected Yield: ~75-85%
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (1H-benzimidazol-2-yl)methanol | 148.16 | 14.8 g | 0.1 |
| Sodium hydride (60% in oil) | 24.00 | 4.4 g | 0.11 |
| Methyl iodide | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) under a nitrogen atmosphere, a solution of (1H-benzimidazol-2-yl)methanol (14.8 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
Methyl iodide (15.6 g, 0.11 mol) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water (20 mL).
-
The organic solvent is removed under reduced pressure.
-
The residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give this compound.
-
Expected Yield: ~80-90%
Protocol 3: Representative Synthesis of a Mizolastine Precursor
This protocol outlines the synthesis of a key precursor for Mizolastine, demonstrating the utility of the benzimidazole methanol intermediate. The first step would be the synthesis of 2-(chloromethyl)-1-(4-fluorobenzyl)-1H-benzimidazole from the corresponding methanol derivative.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)methanol | 256.28 | 25.6 g | 0.1 |
| Thionyl chloride | 118.97 | 13.1 g (8.0 mL) | 0.11 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a solution of (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)methanol (25.6 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C, thionyl chloride (13.1 g, 0.11 mol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with diethyl ether to afford 2-(chloromethyl)-1-(4-fluorobenzyl)-1H-benzimidazole as a solid.
-
This chloro-derivative is then reacted with 4-(methylamino)piperidin-2-one derivatives to assemble the core structure of Mizolastine.
-
Expected Yield: >90%
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the synthetic pathway from o-phenylenediamine to this compound.
Caption: Synthetic route to this compound.
Application in Mizolastine Synthesis Workflow
This diagram shows the logical flow of utilizing the intermediate in the synthesis of a Mizolastine precursor.
Caption: Use of the intermediate in Mizolastine synthesis.
Signaling Pathway of H1 Antihistamines (e.g., Mizolastine)
Mizolastine, as a second-generation H1 antihistamine, acts by blocking the histamine H1 receptor. This prevents the downstream signaling cascade initiated by histamine, which is a key mediator of allergic responses.[7][8][9][10][11]
Caption: H1 antihistamine signaling pathway.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the development of complex drug molecules, particularly in the area of antihistamines. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic and medicinal chemistry programs.
References
- 1. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Mizolastine? [synapse.patsnap.com]
- 5. Mizolastine dihydrochloride | histamine H1-receptor antagonist | CAS# 1056596-82-7 | InvivoChem [invivochem.com]
- 6. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for the Derivatization of (1-methyl-1H-benzimidazol-2-yl)methanol and Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatile nature of the benzimidazole scaffold allows for structural modifications to modulate its biological activity, making it a "privileged structure" in drug discovery.[4] This document provides detailed application notes and protocols for the derivatization of a key starting material, (1-methyl-1H-benzimidazol-2-yl)methanol, and subsequent screening of the synthesized derivatives for potential bioactivity.
The derivatization of this compound primarily focuses on the modification of the hydroxyl group at the 2-position's methyl substituent. Key strategies such as esterification, etherification, and oxidation open avenues to a diverse library of novel compounds.[5] These modifications can significantly alter the physicochemical properties of the parent molecule, including lipophilicity, steric and electronic characteristics, thereby influencing its pharmacokinetic profile and interaction with biological targets.[5][6]
Synthetic Pathways and Derivatization Strategies
The synthesis of the initial scaffold, this compound, can be achieved through the condensation of N-methyl-o-phenylenediamine with glycolic acid. Subsequent derivatization can be performed through several key reactions targeting the primary alcohol.
General Synthetic Workflow
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 2-substituted benzimidazoles.[7][8]
Materials:
-
N-methyl-o-phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve N-methyl-o-phenylenediamine (1 equivalent) in DMF in a round-bottom flask.
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Add 4N HCl and reflux the mixture at 90-100°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with cold water.
-
Neutralize the mixture with a saturated NaHCO₃ solution until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of this compound
This protocol describes a general method for ester synthesis.[5]
Materials:
-
This compound
-
Desired acid chloride or carboxylic acid
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) if starting from a carboxylic acid.
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.2 equivalents). Alternatively, if starting with a carboxylic acid, add the carboxylic acid (1.2 equivalents) and a coupling agent like DCC or EDC.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ester derivative by column chromatography.
Protocol 3: Etherification of this compound
This protocol outlines a general procedure for ether synthesis.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF or THF, add a solution of this compound (1 equivalent) at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ether derivative by column chromatography.
Bioactivity Screening Protocols
Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include wells with standard antimicrobial agents.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
Materials:
-
Synthesized benzimidazole derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO). Include a standard drug as a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: In Vitro Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model - In Vivo Adaptation)
While the primary focus is on in vitro screening, understanding the principles of a common in vivo anti-inflammatory model is crucial for drug development. The carrageenan-induced rat paw edema model is a widely used in vivo assay.[13][14] For an in vitro correlate, one could assess the inhibition of inflammatory mediators like COX or LOX enzymes, or cytokine production from stimulated immune cells.
Data Presentation
The following tables summarize representative bioactivity data for various benzimidazole derivatives to provide a comparative context for newly synthesized compounds.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | S. aureus | 3.12 | [3] |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | E. coli | 3.12 | [3] |
| Benzimidazole-1,2,3-triazole-indoline hybrid | S. aureus | - | [3] |
| Benzimidazole-1,2,3-triazole-indoline hybrid | E. coli | - | [3] |
| 2-Methyl-1H-benzimidazole | Various | Weak activity (7-8 mm inhibition zone) | [7][8] |
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazole | A549 (Lung) | 2.4 | [1] |
| 1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazole | HepG2 (Liver) | 3.8 | [1] |
| 1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazole | MCF-7 (Breast) | 5.1 | [1] |
| Chrysin benzimidazole derivative | MFC (Gastric) | 25.72 | [11] |
| 2-Methyl-1H-benzimidazole (Cytotoxicity) | Brine Shrimp | LC₅₀: 0.42 µg/mL | [7][8] |
Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Reference |
| 5-Methanesulfonamidobenzimidazole derivative | Carrageenan-induced paw edema | 97.62 | [1] |
| Substituted benzimidazole derivative | Carrageenan-induced paw edema | 86.69 | [1] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole | Carrageenan-induced paw edema | 37.31 | [15] |
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms. In cancer, they have been shown to inhibit critical proteins involved in cell growth and proliferation, such as tubulin and epidermal growth factor receptor (EGFR).[1][11] Their anti-inflammatory effects can be attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13]
Potential Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Conclusion
The derivatization of this compound offers a promising strategy for the development of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis and systematic screening of these derivatives. By correlating the structural modifications with biological activity data, researchers can elucidate structure-activity relationships, guiding the design of more potent and selective therapeutic agents. The versatility of the benzimidazole scaffold, coupled with a systematic approach to derivatization and screening, holds significant potential for the discovery of new drug candidates to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 11. nveo.org [nveo.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-methyl-1H-benzimidazol-2-yl)methanol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (1-methyl-1H-benzimidazol-2-yl)methanol is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally related benzimidazole derivatives. Researchers should use this information as a guide and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Derivatives of benzimidazole are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with various biological targets, making them a fertile ground for drug discovery.
This compound belongs to this versatile class of compounds. Based on the activities of related analogs, it is hypothesized to possess potential as an anticancer agent. The N-methylation at the 1-position and the methanol group at the 2-position are key structural features that can influence its biological activity. This document provides an overview of the potential applications of this compound in cell culture experiments, with a focus on its evaluation as a potential anticancer agent.
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, studies on analogous benzimidazole derivatives suggest several potential pathways through which it may exert its cytotoxic effects on cancer cells.
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[4][5][6] This can occur through the intrinsic (mitochondrial) pathway, often involving the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[6]
-
Cell Cycle Arrest: Benzimidazole compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase.[5] This is often mediated by pathways involving key cell cycle regulators like p53 and cyclin B1.[5]
-
Inhibition of Key Enzymes: The benzimidazole scaffold is a known "privileged structure" capable of targeting various enzymes. Related compounds have shown inhibitory activity against Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[7]
Quantitative Data Summary
The following tables summarize the cytotoxic and antioxidant activities of representative benzimidazole derivatives, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxic and Antioxidant Activity of Benzimidazole Derivatives
| Compound | Activity Type | Metric | Value | Cell Line / Assay | Reference |
| 2-methyl-1H-benzimidazole | Cytotoxic | LC50 | 0.42 µg/mL | Brine Shrimp Lethality Assay | [1][8] |
| 2-methyl-1H-benzimidazole | Antioxidant | IC50 | 144.84 µg/mL | DPPH Radical Scavenging | [1][8] |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | IC50 | 400.42 µg/mL | DPPH Radical Scavenging | [1][8] |
| Benzimidazole Derivative (C1) | Cytotoxic | IC50 | < 50 µg/mL | T98G, PC3, MCF-7, H69AR | [6] |
| Benzimidazole Derivative (D1) | Cytotoxic | IC50 | < 50 µg/mL | T98G, PC3, MCF-7, H69AR | [6] |
| Flubendazole | Cytotoxic | IC50 | < 0.26 µM | U87 and U251 | [5] |
| Mebendazole | Cytotoxic | IC50 | < 0.26 µM | U87 and U251 | [5] |
| Fenbendazole | Cytotoxic | IC50 | < 0.26 µM | U87 and U251 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general experimental workflow and a key signaling pathway potentially modulated by benzimidazole derivatives.
Caption: A general workflow for the screening of novel anticancer compounds.
Caption: The intrinsic apoptosis pathway and the potential role of Bcl-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. banglajol.info [banglajol.info]
Application Notes and Protocols for (1-methyl-1H-benzimidazol-2-yl)methanol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets, including the ATP-binding site of protein kinases.[1][2] Consequently, benzimidazole derivatives are a significant area of research in the development of novel kinase inhibitors.[1][2]
This document provides detailed application notes and experimental protocols for the evaluation of (1-methyl-1H-benzimidazol-2-yl)methanol and other novel benzimidazole derivatives in kinase inhibition assays. While specific inhibitory data for this compound is not extensively available in public literature, the provided protocols and data for structurally related compounds will serve as a comprehensive guide for researchers initiating studies with this and similar molecules.
Mechanism of Action: ATP-Competitive Inhibition
Many benzimidazole-based kinase inhibitors function as ATP-competitive inhibitors.[2] The benzimidazole core can mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket in the kinase domain. This binding event prevents the endogenous ATP from accessing the active site, thereby blocking the phosphorylation of substrate proteins and inhibiting the downstream signaling cascade. The specificity of these inhibitors for particular kinases is achieved through interactions between the substituents on the benzimidazole scaffold and unique amino acid residues within the ATP-binding pocket of different kinases.
Data Presentation: Kinase Inhibitory Activity of Representative Benzimidazole Derivatives
To provide a context for the potential efficacy of novel benzimidazole compounds like this compound, the following tables summarize the inhibitory activities (IC50 values) of various benzimidazole derivatives against several important kinase targets as reported in the scientific literature.
Table 1: Inhibitory Activity against VEGFR-2
| Compound Class | Specific Derivative Example | IC50 (nM) | Assay Type |
| Benzimidazole-Urea Conjugate | N/A | 3.5 | In vitro kinase assay |
| Benzimidazole-Dioxoisoindoline | Compound 8c (4-methoxyphenyl) | 71.11 (% inhibition @ 10 µM) | In vitro kinase assay |
| Schiff Base-Benzimidazole Hybrid | Compound 3g | 89.89 (% inhibition) | In vitro kinase assay |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Inhibitory Activity against Aurora Kinases
| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) |
| 2-Anilino-4-(benzimidazol-2-yl)pyrimidine | Compound 25 | Aurora B | 3000 |
| 6-Aryl-azabenzimidazole | Compound 24 | Aurora B | 93 |
| Pyrimidine Benzimidazole | SNS-314 | Aurora A/B/C | 9 / 31 / 3 |
Table 3: Inhibitory Activity against Src Family Kinases
| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) |
| Aminoimidazole Derivative | Compound 4g | Src | 40 |
| Aminoimidazole Derivative | Compound 4j | Src | 40 |
| Aminoimidazole Derivative | Compound 4k | Src | 40 |
Experimental Protocols
The following are detailed protocols for commonly used in vitro kinase inhibition assays that can be adapted for the evaluation of this compound.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
Materials:
-
Purified kinase of interest (e.g., VEGFR-2, Aurora A, Src)
-
Kinase-specific substrate peptide
-
This compound or other test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) into a substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide or protein
-
This compound or other test compounds
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase Assay Buffer
-
Stopping Solution (e.g., 75 mM H3PO4)
-
Phosphocellulose filter paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.
-
Reaction Setup:
-
In a reaction tube, combine the kinase, substrate, and diluted test compound in the kinase assay buffer.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination and Separation:
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Immediately immerse the filter paper in the stopping solution to terminate the reaction.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of radiolabeled phosphate incorporated into the substrate and calculate the percentage of inhibition for each compound concentration. Calculate the IC50 value as described in Protocol 1.
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition point.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental data for this compound as a kinase inhibitor is limited, the benzimidazole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The protocols and representative data provided in this document offer a solid framework for researchers to initiate and conduct their own investigations into the kinase inhibitory potential of this and other novel benzimidazole derivatives. Comprehensive profiling against a panel of kinases is essential to determine the potency and selectivity of any new compound.
References
Application of (1-methyl-1H-benzimidazol-2-yl)methanol in anticancer research
An in-depth guide for researchers, scientists, and drug development professionals on the application of (1-methyl-1H-benzimidazol-2-yl)methanol in anticancer research. While direct research on this specific compound is limited, this document extrapolates from extensive studies on structurally related benzimidazole derivatives to provide a framework for its evaluation.
Application Notes
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Benzimidazole derivatives are integral to a number of FDA-approved drugs and are extensively investigated for their potential as anticancer agents, owing to their structural similarity to endogenous purine nucleotides, which allows them to interact with various biological targets.[4][5]
Mechanism of Action
The anticancer effects of benzimidazole derivatives are diverse and depend on the substitutions on the core structure.[3] Several mechanisms have been identified:
-
Microtubule Disruption: Many benzimidazole compounds, such as nocodazole, function as antimitotic agents by inhibiting tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]
-
Kinase Inhibition: Certain derivatives have been designed to block oncogenic signaling pathways, including PI3K/AKT and MAPK, which are crucial for tumor growth and survival.[9] By inhibiting key kinases like EGFR, BRAF, or CDKs, these compounds can halt cancer cell proliferation.[4][9]
-
PARP Inhibition: The benzimidazole scaffold is found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][5] In cancers with deficient DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and targeted cell death.[5][6]
-
Induction of Apoptosis: A common outcome of benzimidazole derivative activity is the induction of apoptosis (programmed cell death).[2] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases, which are the executioners of the apoptotic process.[10][11]
For This compound , the presence of the N-methyl group and the methanol group at the 2-position suggests it may act as a microtubule-destabilizing agent or interfere with kinase signaling pathways, ultimately leading to apoptosis.
Quantitative Data on Structurally Related Compounds
| Compound | Assay | Result (IC₅₀ / LC₅₀) | Standard | Standard Result | Reference |
| 1H-benzimidazol-2-yl-methanol | DPPH Radical Scavenging (Antioxidant) | 400.42 µg/mL (Very Weak) | Butylated Hydroxytoluene (BHT) | 51.56 µg/mL | [3][12] |
| 2-methyl-1H-benzimidazole | DPPH Radical Scavenging (Antioxidant) | 144.84 µg/mL (Moderate) | Butylated Hydroxytoluene (BHT) | 51.56 µg/mL | [3][12] |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality (Cytotoxicity) | 0.42 µg/mL (Prominent) | Vincristine Sulphate | 0.544 µg/mL | [3][12] |
Visualizations
A hypothesized synthesis pathway for the target compound is outlined below.
The general workflow for screening the anticancer potential of a novel compound is depicted here.
Based on related compounds, a plausible mechanism of action is the induction of the intrinsic apoptotic pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar benzimidazole derivatives.[12]
Materials:
-
N-methyl-o-phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid (HCl) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of N-methyl-o-phenylenediamine and a molar equivalent of glycolic acid in a suitable solvent (e.g., 4N HCl or DMF).
-
Heat the mixture under reflux for 2-5 hours. Monitor the reaction progress using TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an acidic medium, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is neutral. If using DMF, dilute the mixture with cold water to precipitate the product.[12]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any residual salts.
-
Dry the product completely.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability Assessment (MTT Assay)
This is a standard colorimetric assay to determine the cytotoxic effects of the compound on cancer cell lines.[3][13]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3][13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 to 100 µM).[3][13] Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[3][13] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression. An increase in the Bax/Bcl-2 ratio or the presence of cleaved Caspase-3 would indicate apoptosis induction.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 12. banglajol.info [banglajol.info]
- 13. benchchem.com [benchchem.com]
(1-methyl-1H-benzimidazol-2-yl)methanol: A Versatile Building Block in Organic Synthesis
(Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals)
(1-methyl-1H-benzimidazol-2-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive hydroxyl group and a pharmacologically significant benzimidazole core, allows for diverse chemical modifications to generate novel compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile molecule.
Application Notes
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The introduction of a methyl group at the N-1 position and a hydroxymethyl group at the C-2 position of the benzimidazole ring in this compound offers several advantages for synthetic chemists. The N-methylation prevents the formation of tautomers and allows for regioselective reactions, while the primary alcohol serves as a key functional handle for various transformations.
Key applications of this compound as a building block include:
-
Synthesis of Biologically Active Molecules: The benzimidazole core is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] this compound can serve as a starting material for the synthesis of potent enzyme inhibitors, such as kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, by derivatizing the hydroxyl group or modifying the benzimidazole ring.
-
Esterification and Etherification: The primary alcohol functionality can be readily converted into esters and ethers. This allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability of the resulting molecules. These reactions are crucial for structure-activity relationship (SAR) studies in drug development.
-
Oxidation to Aldehyde: The hydroxymethyl group can be oxidized to the corresponding aldehyde, a versatile intermediate for various subsequent reactions. This aldehyde can participate in condensations, reductive aminations, and Wittig-type reactions to introduce further complexity and diversity into the molecular structure.
-
Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to generate a reactive electrophilic center. This allows for nucleophilic substitution reactions to introduce a wide range of functional groups.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative derivatization reaction.
Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This protocol describes the synthesis of the precursor to the title compound, adapted from the condensation of o-phenylenediamine with glycolic acid.[1]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a well-dried round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.[1]
-
Add glycolic acid to the solution.[1]
-
Reflux the reaction mixture at 90-100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and dilute it with water.[1]
-
Neutralize the residual acid by adding sodium bicarbonate solution, checking the pH with litmus paper.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure (1H-benzimidazol-2-yl)methanol.
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of (1H-benzimidazol-2-yl)methanol.
Materials:
-
(1H-benzimidazol-2-yl)methanol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1H-benzimidazol-2-yl)methanol (1.0 eq) and anhydrous acetone or DMF.[2]
-
Add potassium carbonate (1.5 eq) to the suspension.[2]
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.
-
After the reaction is complete, filter the solid and wash it with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Representative Derivatization: Esterification of this compound
This protocol provides a general procedure for the esterification of the title compound.
Materials:
-
This compound
-
An acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the non-nucleophilic base (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of Benzimidazole Derivatives
| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Glycolic acid | (1H-benzimidazol-2-yl)methanol | 72% | [3] |
| 2 | 2-Mercaptobenzimidazole | Methyl iodide | 2-(Methylthio)-1H-benzimidazole | - | [4] |
| 3 | 5-Nitro-2-mercaptobenzimidazole | Methyl iodide | 5-Nitro-2-(methylthio)-1H-benzimidazole | - | [4] |
Table 2: Biological Activity of a Related Benzimidazole Derivative
| Compound | Activity | IC₅₀ (µg/mL) | Assay | Reference |
| 2-methyl-1H-benzimidazole | Antioxidant | 144.84 | DPPH radical scavenging | [1] |
| 2-methyl-1H-benzimidazole | Cytotoxic | LC₅₀: 0.42 | Brine shrimp lethality | [1] |
Visualizations
Caption: Synthetic pathway for this compound and its key derivatizations.
Caption: General experimental workflow for the synthesis and purification of benzimidazole derivatives.
References
Application Notes and Protocols for High-Throughput Screening of (1-methyl-1H-benzimidazol-2-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-benzimidazol-2-yl)methanol and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery. Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3][4] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds for further development.[5][6]
These application notes provide detailed protocols for three common HTS assays relevant to the potential biological targets of this compound analogs: a cell-based cytotoxicity assay, a biochemical kinase inhibition assay, and a G-protein coupled receptor (GPCR) activation assay.
Data Presentation
The following tables provide hypothetical examples of how quantitative data from the described HTS assays can be presented for clear comparison and analysis.
Table 1: Primary HTS Cytotoxicity Data for this compound Analogs against A549 Cancer Cell Line
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | Z'-factor |
| BZM-001 | 10 | 45.2 ± 3.1 | 0.78 |
| BZM-002 | 10 | 98.7 ± 5.6 | 0.78 |
| BZM-003 | 10 | 32.1 ± 2.5 | 0.78 |
| BZM-004 | 10 | 76.4 ± 4.9 | 0.78 |
| Positive Control (Doxorubicin) | 10 | 15.8 ± 1.9 | |
| Negative Control (DMSO) | 0.1% | 100.0 ± 4.5 |
Table 2: IC50 Values of Hit Compounds from Kinase Inhibition Assay (Kinase-X)
| Compound ID | IC50 (µM) (Mean ± SD) |
| BZM-001 | 2.5 ± 0.3 |
| BZM-003 | 0.8 ± 0.1 |
| Staurosporine (Control) | 0.05 ± 0.01 |
Table 3: EC50 Values of Hit Compounds from GPCR Activation Assay (GPCR-Y)
| Compound ID | EC50 (nM) (Mean ± SD) |
| BZM-015 | 150 ± 25 |
| BZM-022 | 85 ± 12 |
| Isoproterenol (Control) | 10 ± 2 |
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity High-Throughput Screening
This protocol is designed for the primary screening of compound libraries to identify "hits" that reduce the viability of a cancer cell line. A resazurin-based assay, which measures metabolic activity, is a common and robust method for this purpose.[7]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
Compound library of this compound analogs dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7]
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.[7] This results in a final volume of 50 µL per well.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Biochemical Kinase Inhibition High-Throughput Screening (Fluorescence-Based)
This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of a specific protein kinase. Many benzimidazole derivatives are known to target kinases.[8][9][10] This assay measures the amount of ADP produced, which is a universal product of kinase reactions.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP² FI Assay)
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well low-volume, white or black microplates
-
Automated liquid handling system
-
Plate reader capable of fluorescence or luminescence detection
2. Procedure:
-
Reagent Preparation:
-
Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Compound Addition:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library, positive control, or negative control into the wells of the 384-well plate.
-
-
Kinase Reaction Initiation:
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the generated ADP by adding the reagents from the ADP detection kit according to the manufacturer's instructions.
-
-
Assay Readout:
-
Measure the fluorescence or luminescence signal using a plate reader. The signal will be proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the negative control.
-
Determine the IC50 values for the confirmed hits by performing dose-response experiments.
-
Protocol 3: GPCR Activation High-Throughput Screening (Luminescence-Based)
This protocol outlines a cell-based assay to screen for modulators of a specific G-protein coupled receptor (GPCR). This is relevant as benzimidazole scaffolds are found in compounds targeting GPCRs. The assay measures changes in the level of the second messenger cyclic AMP (cAMP) using a competitive luminescence-based method.[11][12]
1. Materials and Reagents:
-
A cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2, Promega cAMP-Glo™)
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (a known agonist or antagonist for the target GPCR)
-
Negative control (DMSO)
-
384-well solid white microplates
-
Automated liquid handling system
-
Plate reader capable of luminescence or time-resolved fluorescence detection
2. Procedure:
-
Cell Seeding:
-
Seed the cells expressing the target GPCR into 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Using an automated liquid handler, add the compounds from the library, positive control, or negative control to the cell plates.
-
-
Cell Stimulation:
-
If screening for antagonists, add a known agonist at its EC80 concentration.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for GPCR signaling and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's protocol. These kits typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Assay Readout:
-
Measure the luminescence or TR-FRET signal using a plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.
-
-
Data Analysis:
-
Calculate the percentage of activation or inhibition for each compound.
-
For hit compounds, perform dose-response experiments to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
Caption: High-throughput screening workflow for drug discovery.
Caption: Principle of a fluorescence-based kinase inhibition assay.
Caption: Simplified GPCR-cAMP signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Application of High-throughput Drug Screening in New Drug Development - DocCheck [doccheck.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of (1-methyl-1H-benzimidazol-2-yl)methanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (1-methyl-1H-benzimidazol-2-yl)methanol in biological matrices, specifically plasma and urine. The methodologies described are based on common bioanalytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and are intended to serve as a comprehensive guide for assay development and validation.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research. Accurate quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document outlines two robust analytical methods tailored for its determination in plasma and urine, providing detailed protocols, data presentation, and workflow visualizations.
Hypothetical Metabolic Pathway
Benzimidazole compounds are known to undergo extensive metabolism, primarily mediated by cytochrome P-450 and flavin monooxygenase systems.[1] The parent compound is often short-lived in the body, being converted to various metabolites.[1] A potential metabolic pathway for this compound could involve oxidation, hydroxylation, and conjugation reactions.
Caption: Hypothetical metabolic pathway of this compound.
Analytical Methods and Protocols
Two primary methods are presented for the quantification of this compound: an HPLC-UV method suitable for routine analysis and a more sensitive and selective LC-MS/MS method for low-level detection.
Method 1: HPLC-UV for Quantification in Human Plasma
This method provides a robust and cost-effective approach for the determination of this compound in plasma samples.
3.1.1. Experimental Protocol
a. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar benzimidazole derivative).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 233 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3.1.2. Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule in human plasma.[2][3][4][5]
| Parameter | Result |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy (% Recovery) at LLOQ, LQC, MQC, HQC | 95.2% - 104.5% |
| Precision (% RSD) at LLOQ, LQC, MQC, HQC | < 10% |
| Mean Extraction Recovery | > 90% |
Method 2: LC-MS/MS for Quantification in Human Urine
This LC-MS/MS method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and its metabolites in urine.
3.2.1. Experimental Protocol
a. Sample Preparation: Dilute-and-Shoot
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing a stable isotope-labeled internal standard.
-
Vortex the mixture.
-
Transfer to an autosampler vial for injection.
b. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
Internal Standard (Stable Isotope Labeled): To be determined (e.g., [M+D+H]⁺ → product ion)
-
3.2.2. Quantitative Data Summary
The following table presents typical validation parameters for an LC-MS/MS method for a small molecule in human urine.[6]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85% - 115% |
Experimental Workflows
The following diagrams illustrate the workflows for the sample preparation and analysis using the described methods.
Caption: Workflow for HPLC-UV analysis in plasma.
Caption: Workflow for LC-MS/MS analysis in urine.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the reliable quantification of this compound in biological samples. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. Proper method validation in accordance with regulatory guidelines is crucial before applying these methods to routine sample analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (1-methyl-1H-benzimidazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: There are two primary synthetic pathways for this compound:
-
Route A: N-methylation of (1H-benzimidazol-2-yl)methanol. This involves first synthesizing the benzimidazole core and then introducing the methyl group onto the nitrogen atom.
-
Route B: Reduction of 1-methyl-1H-benzimidazole-2-carbaldehyde. This route begins with the N-methylated benzimidazole-2-carbaldehyde, which is then reduced to the corresponding alcohol.
Q2: I am getting a low yield during the N-methylation of (1H-benzimidazol-2-yl)methanol (Route A). What are the potential causes?
A2: Low yields in N-methylation can arise from several factors.[1] Ensure your starting material is pure and dry, as impurities can hinder the reaction. The choice of base is crucial; a weak base may not sufficiently deprotonate the benzimidazole, while a strong base might lead to side reactions. It is also important to use a dry, aprotic solvent because protic solvents can quench the benzimidazole anion.[1] The methylating agent should be fresh and used in the correct stoichiometric amount to avoid the formation of undesired quaternary salts.[1]
Q3: I am observing the formation of a 1,3-dimethylbenzimidazolium salt. How can this side reaction be minimized?
A3: The formation of a quaternary ammonium salt is a common side reaction, especially with an excess of the methylating agent or under harsh conditions.[1] To minimize this, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents). Adding the methylating agent slowly to the reaction mixture can also prevent localized high concentrations that favor over-methylation.[1]
Q4: My reduction of 1-methyl-1H-benzimidazole-2-carbaldehyde (Route B) is not going to completion. What should I check?
A4: Incomplete reduction can be due to several factors. If using a hydride-based reducing agent like sodium borohydride, ensure it is fresh. The choice of solvent can also be critical. For instance, reductions with sodium borohydride are often carried out in alcoholic solvents like methanol or ethanol at 0 °C to room temperature.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the starting material has been fully consumed.[3]
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification of benzimidazole derivatives can be challenging due to their polarity. Column chromatography on silica gel is a highly effective method.[1][4] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of (1H-benzimidazol-2-yl)methanol (Precursor for Route A)
| Potential Cause | Troubleshooting Step |
| Incomplete Condensation | Ensure the reaction of o-phenylenediamine and glycolic acid is heated sufficiently (typically 90-100 °C) and for an adequate duration. Monitor the reaction progress using TLC.[5] |
| Degradation of Starting Material or Product | Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions. During workup, carefully neutralize the reaction mixture. For instance, after acidic condensation, use a base like sodium bicarbonate solution to neutralize excess acid.[4][5] |
| Sub-optimal Reaction Temperature | The condensation step is temperature-sensitive. Ensure the temperature is high enough to drive the reaction to completion but not so high as to cause degradation.[4] |
Issue 2: Inefficient N-Methylation (Route A)
| Potential Cause | Troubleshooting Step |
| Impure Starting Material | Ensure (1H-benzimidazol-2-yl)methanol is pure and completely dry before starting the methylation reaction.[1] |
| Inappropriate Base or Solvent | Use a suitable base (e.g., K₂CO₃, NaH) in a dry, aprotic solvent (e.g., DMF, acetonitrile). Protic solvents can interfere with the reaction.[1] |
| Formation of Quaternary Salt | Use a controlled amount of the methylating agent (e.g., methyl iodide), typically 1.0-1.2 equivalents. Add the reagent dropwise to the reaction mixture.[1] |
| Mixture of N1 and N3 Regioisomers | The formation of two regioisomers is possible due to the tautomeric nature of the benzimidazole ring.[1] Separation may require careful column chromatography. To favor one isomer, consider steric hindrance effects or consult literature on regioselective methylation.[6] |
Issue 3: Incomplete Reduction of Aldehyde (Route B)
| Potential Cause | Troubleshooting Step | | Inactive Reducing Agent | Use fresh sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Ensure LiAlH₄ is used under strictly anhydrous conditions with a dry ether solvent (e.g., THF) and under an inert atmosphere.[4] | | Sub-optimal Temperature | For NaBH₄ reductions, the reaction is often started at 0 °C and then allowed to warm to room temperature.[2][7] For LiAlH₄, the reaction may also be initiated at a low temperature.[4] | | Inefficient Quenching/Workup | Carefully quench the reaction after completion. For LiAlH₄, a sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup) is a standard procedure.[4] |
Data Presentation
Table 1: Comparison of Example Reaction Conditions for N-Methylation of Benzimidazoles.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 80-90 | [1] |
| Dimethyl Sulfate | NaOH | Dichloromethane/Water | Room Temp | 75-85 | General Knowledge |
| Methyl Iodide | NaH | THF | 0 to Room Temp | 85-95 | General Knowledge |
Note: Yields are representative and can vary based on the specific benzimidazole substrate and reaction scale.
Table 2: Comparison of Reducing Agents for Aldehyde to Alcohol Conversion.
| Reducing Agent | Solvent | Temperature (°C) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 to Room Temp | Mild and selective for aldehydes and ketones.[2][7] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF / Diethyl Ether | 0 to Room Temp | Powerful reducing agent, but highly reactive with water. Requires inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) in dimethylformamide (DMF).
-
Reflux the mixture at 90-100 °C.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
After completion, cool the reaction mixture and dilute it with water.
-
Neutralize the residual acid by adding sodium bicarbonate (NaHCO₃) solution until the pH is neutral.[5]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: N-methylation of (1H-benzimidazol-2-yl)methanol (Route A)
-
Suspend (1H-benzimidazol-2-yl)methanol (1 equivalent) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
While stirring at room temperature, add methyl iodide (1.1 equivalents) dropwise.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of 1-methyl-1H-benzimidazole-2-carbaldehyde (Route B)
-
Dissolve 1-methyl-1H-benzimidazole-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[2]
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (1-methyl-1H-benzimidazol-2-yl)methanol in aqueous solutions
Technical Support Center: (1-methyl-1H-benzimidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous solutions.
Disclaimer
Following a comprehensive literature search, no specific experimental solubility data for this compound is publicly available.[1][2] The information, protocols, and data presented herein are based on the well-established behavior of structurally similar benzimidazole derivatives and general principles of solubility enhancement for poorly soluble compounds.[3][4] These guidelines are intended to provide a robust framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution when I dilute my DMSO stock into an aqueous buffer?
A1: This is a common issue for compounds with low aqueous solubility. The benzimidazole core is a hydrophobic, aromatic bicyclic structure, which limits its ability to dissolve in water.[4] While highly soluble in organic solvents like DMSO, diluting the stock into an aqueous medium can cause the compound's concentration to exceed its solubility limit, leading to precipitation.[4] Many benzimidazoles are classified as BCS Class II drugs, characterized by high permeability but low solubility.[3][5]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several formulation strategies can be employed. The most common approaches for early-stage research include:
-
pH Adjustment: Benzimidazoles contain basic nitrogen atoms, making their solubility pH-dependent. Lowering the pH of the aqueous solution can protonate these nitrogens, increasing solubility.[4]
-
Use of Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene glycol) into the aqueous buffer can increase the solvent's capacity to dissolve the compound.[6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic benzimidazole molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can significantly enhance its aqueous solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its solubility in the bulk aqueous phase.[7]
More advanced strategies, often used in later-stage drug development, include nanotechnology, solid dispersions, and salt formation.[3][8]
Q3: How can I optimize my use of DMSO to prevent precipitation in my final assay?
A3: While DMSO is an excellent solvent for stock solutions, the final concentration in your aqueous buffer is critical.[4] It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. If precipitation still occurs, you should not simply increase the DMSO percentage. Instead, focus on modifying the aqueous buffer itself by adjusting pH or adding other solubility-enhancing excipients as mentioned in Q2.[4]
Q4: At what pH is this compound likely to be most soluble?
A4: As a weak base, this compound is expected to be more soluble at a lower (more acidic) pH.[4] In an acidic environment, the nitrogen atoms in the imidazole ring can become protonated, forming a more soluble salt. Therefore, preparing buffers with pH values such as 5.5 or 6.5 may significantly improve solubility compared to a neutral pH of 7.4.[4]
Q5: What are some advanced formulation techniques for overcoming persistent solubility issues with benzimidazole derivatives?
A5: For significant solubility challenges, advanced techniques can be employed:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, which can create a high-energy amorphous state of the drug that dissolves more readily.[6][9]
-
Nanonization: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SMEDDS) can be used to present the drug in a solubilized form that spontaneously forms a fine emulsion in the gastrointestinal tract.[6][8]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving solubility issues during your experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitation Upon Dilution | The compound's concentration exceeds its thermodynamic solubility limit in the final aqueous buffer. | 1. Verify Stock Solution: Ensure the compound is fully dissolved in 100% DMSO. Gently warm the stock to 37°C and vortex if needed.[4]2. Lower Final Concentration: Test a lower final concentration of your compound.3. Optimize Buffer (See Protocols): Systematically test different buffer conditions. Start with pH adjustment, then introduce co-solvents or other excipients. |
| Solution is Cloudy or Hazy | Formation of fine, colloidal particles, indicating the compound is not fully solubilized. | 1. Measure Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to determine the practical solubility limit under your specific conditions.2. Use Excipients: Employ solubility enhancers like HPβCD to prevent aggregation and increase the amount of dissolved compound.[3] |
| Inconsistent Results Between Experiments | Variability in buffer preparation, final DMSO concentration, or incubation time. | 1. Standardize Protocols: Ensure all experimental parameters are consistent.2. Equilibrate Solutions: Allow solutions to equilibrate for a set time (e.g., 1-2 hours) after adding the compound before use.[4]3. Run Vehicle Controls: Always include a vehicle control (buffer + same concentration of DMSO/excipients) to assess the impact of the formulation itself.[4] |
Reference Physicochemical Data
As data for the target compound is unavailable, the properties of the structurally related 2-methyl-1H-benzimidazole and the parent Benzimidazole are provided for context.
| Property | Value (2-methyl-1H-benzimidazole) | Value (Benzimidazole) | Source |
| Molecular Formula | C₈H₈N₂ | C₇H₆N₂ | [2],[10] |
| Molecular Weight | 132.16 g/mol | 118.14 g/mol | [2],[10] |
| Melting Point | 175-177 °C | 170.5 °C | [2],[10] |
| logP | 1.389 | 1.3 | [2],[10] |
| Water Solubility | -1.96 (log₁₀ mol/L) | 2010 mg/L (at 20°C) | [2],[10] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the kinetic solubility of a compound when diluted from a DMSO stock, which mimics common experimental conditions.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10-30 mM) in 100% DMSO. Ensure it is fully dissolved.[4]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Prepare Buffer Plate: In a separate 96-well clear-bottom plate, add 98 µL of your desired aqueous assay buffer to each well.[4]
-
Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a final DMSO concentration of 2%.[4]
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.[4]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm). The concentration at which precipitation (a sharp increase in signal) is first observed is the kinetic solubility limit.
Protocol 2: pH-Solubility Profile Determination
This protocol evaluates the effect of pH on the compound's solubility.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate for neutral/slightly basic pH.
-
Equilibrium Setup: Add an excess amount of the solid compound to a vial containing a known volume of each buffer.
-
Incubation: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[11]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
This method can be used to create an amorphous dispersion of the compound in a hydrophilic polymer to enhance its dissolution rate.[9]
Methodology:
-
Solubilization: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP)) in a suitable common volatile solvent like methanol.[9]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the drug-polymer mixture on the flask wall.[9]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. The resulting material can be characterized for its dissolution properties and compared to the crystalline drug.
Visualizations
Workflow Diagrams
The following diagrams illustrate key workflows for addressing solubility issues.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Experimental workflow for kinetic solubility assessment.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crsubscription.com [crsubscription.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. internationaljournal.org.in [internationaljournal.org.in]
- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (1-methyl-1H-benzimidazol-2-yl)methanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (1-methyl-1H-benzimidazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific experimental data for the purification of this compound is not widely available in publicly accessible literature.[1] The following guidance is based on established principles for the purification of related benzimidazole derivatives and should be used as a starting point for optimization.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: The two most common and effective initial purification techniques for benzimidazole derivatives like this compound are recrystallization and column chromatography.[2] The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing minor impurities when the crude product is relatively pure.[2][4]
-
Column chromatography on silica gel is highly effective for separating the target compound from unreacted starting materials, intermediates, and side-products, especially in complex mixtures.[2]
Q2: What are some common impurities I might encounter after the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, such as N-methyl-o-phenylenediamine and a suitable carboxylic acid derivative, as well as side-products from the reaction.[2] Depending on the synthetic route, over-alkylation or other side reactions can also lead to impurities.[2] The polarity and potential for hydrogen bonding in benzimidazole derivatives can make their purification challenging.[2]
Q3: What solvents are typically used for the recrystallization of benzimidazole derivatives?
A3: Suitable solvents for the recrystallization of benzimidazole derivatives often include polar protic solvents. Good starting points are ethanol, methanol, or mixtures of ethanol and water.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: What solvent systems are recommended for column chromatography of this compound?
A4: For column chromatography on silica gel, a good starting point for elution is a solvent system consisting of a mixture of a non-polar and a polar solvent. Common systems for benzimidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2][5] The optimal ratio will need to be determined empirically, often guided by Thin Layer Chromatography (TLC).
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A:
-
Increase Solvent Volume: You may not have used enough solvent. Add small portions of hot solvent until the compound dissolves.
-
Switch Solvents: The chosen solvent may not be appropriate. Try a more polar solvent or a mixture of solvents.
-
Check Temperature: Ensure your solvent is at or near its boiling point.
Q: Oiling out instead of crystallization is occurring. How can I fix this?
A: "Oiling out" happens when the compound comes out of solution above its melting point.
-
Lower the Cooling Temperature: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Add a Co-solvent: Introduce a small amount of a solvent in which the compound is less soluble to induce crystallization.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites.
Q: I have very low recovery after recrystallization. What are the possible causes?
A:
-
Excess Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.
-
Premature Crystallization: Crystals forming while the solution is still hot can lead to loss during hot filtration. Ensure the filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[4]
Column Chromatography Issues
Q: My compound is not moving from the baseline on the TLC plate. What does this indicate?
A: This suggests the eluent is not polar enough to move the compound up the stationary phase. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Q: The separation between my product and an impurity is poor. How can I improve it?
A:
-
Optimize the Solvent System: A different solvent system might provide better separation. For instance, switching from ethyl acetate/hexane to dichloromethane/methanol could alter the selectivity.[5]
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity. This can help to separate compounds with close Rf values.
-
Adjust the Stationary Phase: While less common for routine purification, using a different stationary phase (e.g., alumina instead of silica gel) could be an option.
Quantitative Data Summary
The following tables provide starting points for solvent systems in purification. These are based on data for related benzimidazole compounds and should be optimized for this compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Typical Application |
| Silica Gel | Ethyl Acetate / Hexane | Separation of non-polar to moderately polar compounds.[2] |
| Silica Gel | Dichloromethane / Methanol | Separation of more polar compounds.[2][6] |
| C18 Reverse-Phase | Acetonitrile / Water (with 0.1% Formic Acid) | HPLC purification for high-purity samples.[7] |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Comments |
| Ethanol | A common choice for polar organic molecules.[2] |
| Methanol | Another frequently used polar protic solvent.[2] |
| Ethanol / Water | A mixed solvent system can be effective if the compound is too soluble in pure ethanol. |
| Methanol / Water | Similar to ethanol/water, the water acts as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.[4]
-
Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. biotage.com [biotage.com]
- 6. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability issues of (1-methyl-1H-benzimidazol-2-yl)methanol in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1-methyl-1H-benzimidazol-2-yl)methanol in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is limited in publicly available literature, benzimidazole derivatives as a class can exhibit varying stability depending on the substituents and environmental conditions. Generally, the benzimidazole core is relatively stable.[1][2] However, the methanol group at the 2-position may be susceptible to oxidation. It is crucial to handle and store the compound under appropriate conditions to minimize degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[3][4][5] For long-term storage, temperatures of -20°C or -80°C are advisable, especially for solutions.[6][7]
Q3: Is this compound sensitive to light?
A3: Many benzimidazole derivatives show high photosensitivity when in solution.[8][9][10] Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil during experiments and storage. The solid form is generally more stable to light.[8][9]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[11] For aqueous solutions, it may be necessary to use a co-solvent. The choice of solvent can impact the stability of the compound, so it is important to assess its stability in the selected solvent under your experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected degradation of the compound in solution.
-
Question: I am observing a decrease in the concentration of my this compound solution over a short period. What could be the cause?
-
Answer:
-
Light Exposure: Ensure your solution is protected from light. Benzimidazoles can be photolabile.[8][9]
-
Temperature: Store solutions at a low temperature (4°C for short-term, -20°C or -80°C for long-term).[6][7] Avoid repeated freeze-thaw cycles.[6][7]
-
pH of the Medium: The stability of benzimidazoles can be pH-dependent. Extreme acidic or basic conditions can lead to hydrolysis.
-
Oxidation: The methanol group may be susceptible to oxidation. Avoid sources of oxidative stress and consider degassing your solvents.
-
Solvent Purity: Impurities in the solvent could be catalyzing degradation. Use high-purity, HPLC-grade solvents.
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Question: When analyzing my sample by HPLC, I see new peaks that were not present initially. What are these?
-
Answer: These new peaks are likely degradation products.
-
Hydrolysis: Under acidic or basic conditions, the molecule could undergo hydrolysis. A common degradation pathway for some benzimidazoles involves the hydrolysis of substituents.[8][10]
-
Oxidation: The primary alcohol group of this compound could be oxidized to the corresponding aldehyde or carboxylic acid.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.[8][10]
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am getting variable results in my cell-based assays using this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound instability.
-
Solution Stability: Prepare fresh stock solutions regularly and store them appropriately. If using aqueous media for assays, be aware that the stability might be lower than in organic solvents.
-
Interaction with Media Components: Components of your cell culture media could potentially interact with and degrade the compound.
-
Perform a time-course stability study in your assay medium to understand how long the compound remains stable under your experimental conditions.
-
Data Presentation
Table 1: Forced Degradation Study Data Template for this compound
This table can be used to record and compare data from forced degradation studies.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl (60°C) | 2 | |||||
| 8 | ||||||
| 24 | ||||||
| 0.1 M NaOH (RT) | 2 | |||||
| 8 | ||||||
| 24 | ||||||
| 3% H₂O₂ (RT) | 2 | |||||
| 8 | ||||||
| 24 | ||||||
| Thermal (80°C, solid) | 24 | |||||
| 72 | ||||||
| Photolytic (ICH Q1B) | 24 | |||||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial.
-
Expose the vial to a high temperature (e.g., 80°C) in an oven.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples at specified time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of degradation products.
Mandatory Visualization
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. Benzimidazole | 51-17-2 [chemicalbook.com]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Derivativatization of (1-methyl-1H-benzimidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of (1-methyl-1H-benzimidazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the hydroxyl group of this compound?
A1: The primary strategies for derivatizing the hydroxyl group of this compound are:
-
Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride) to form an ester. This can alter the molecule's lipophilicity and introduce new functional groups.[1]
-
Etherification: This process forms an ether linkage by reacting the alcohol with an alkyl halide, for example. Etherification provides a stable modification that can change the steric and electronic properties of the molecule.[1]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These new functional groups can then be used in subsequent reactions, such as reductive amination or amide bond formation, to create a diverse library of compounds.[1]
Q2: What are the critical parameters that influence the success of derivatization reactions?
A2: Several factors can significantly impact the outcome of your derivatization reaction:
-
Purity of Reactants: The purity of the starting material, this compound, is critical. Impurities can lead to unwanted side reactions and the formation of colored byproducts.[2]
-
Reaction Temperature: Benzimidazole derivatives can be sensitive to high temperatures. The optimal temperature will depend on the specific reaction (esterification, etherification, etc.) and should be carefully controlled to prevent degradation.[2][3]
-
Catalyst and Reagents: The choice of catalyst, coupling agents (for esterification), and bases (for etherification) is crucial for reaction efficiency and yield.[1][2]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2][3] Prolonged reaction times can lead to the formation of degradation products.[2]
-
Work-up Procedure: Proper neutralization of the reaction mixture and efficient extraction of the product are vital to maximize the isolated yield.[2][3]
Q3: How can I effectively monitor the progress of my derivatization reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[2][3] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase, often a mixture of ethyl acetate and hexane, should be used to achieve good separation.[2]
Q4: What are the recommended methods for purifying the derivatized products?
A4: Purification of benzimidazole derivatives can be challenging due to their polarity.[3] The most common and effective purification method is column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent, such as ethanol, can also be used to purify the final product.[2]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | - Incomplete reaction.[3]- Degradation of starting material or product due to harsh acidic/basic conditions or high temperatures.[3]- Sub-optimal reaction temperature.[3]- Inefficient reducing agent (if applicable in a synthesis step).[3] | - Monitor the reaction with TLC to ensure completion.[3]- Carefully neutralize the reaction mixture during workup.[3]- Optimize the reaction temperature; for instance, some steps may require initial cooling (e.g., 0 °C) followed by warming to room temperature.[3]- Use fresh and anhydrous reagents, especially when using water-sensitive reagents like LiAlH₄, and perform the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Multiple Spots on TLC of the Crude Product | - Incomplete reaction, showing both starting material and product.[2]- Formation of side products.[2]- Decomposition of the product.[2] | - Continue the reaction and monitor by TLC until the starting material is consumed.[2]- Optimize the stoichiometry of the reactants.[2]- Avoid excessive heating and prolonged reaction times to minimize decomposition.[2] |
| Difficulty in Product Purification | - High polarity of benzimidazole derivatives leading to poor separation.[3]- Presence of unreacted starting materials or highly polar impurities.[3] | - Utilize column chromatography on silica gel for effective separation.[1][3]- Consider using a combination of solvents for recrystallization to improve purification.[4] |
| Formation of Colored Impurities | - Impurities in the starting materials.[2]- Side reactions, such as amine condensation products.[4] | - Ensure the purity of the starting this compound.[2]- During purification, certain solvents like aqueous sodium hydroxide can help separate the desired benzimidazole from many impurities.[4] |
Quantitative Data Summary
The following table summarizes representative yields for derivatization reactions of benzimidazole derivatives. Note that specific yields for this compound may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Esterification | 2-Methyl-1H-benzimidazole-4-methanol, Benzoyl chloride | Triethylamine | Dichloromethane | Not specified, general protocol | [1] |
| Etherification | 2-Methyl-1H-benzimidazole-4-methanol, Benzyl bromide | Sodium hydride | Dimethylformamide | Not specified, general protocol | [1] |
| Condensation | o-Phenylenediamine, Various carbonyl compounds | Ammonium chloride | Chloroform | 75-94 | [5] |
| Condensation | 3,4-diaminobenzyl alcohol, Acetic acid | 4N Hydrochloric acid | - | Not specified, general protocol | [2] |
Experimental Protocols
Protocol 1: Esterification of this compound
This is a general protocol and may require optimization for specific carboxylic acids or acid chlorides.
Materials:
-
This compound
-
Carboxylic acid or Acid chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.[1]
-
Add triethylamine or pyridine (1.5 equivalents).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add the desired acid chloride (1.2 equivalents) or a solution of the carboxylic acid (1.2 equivalents) with a coupling agent like DCC or EDC.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.[1]
-
Extract the product with DCM or ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Etherification of this compound
This protocol describes a general method for the synthesis of ethers and may need optimization.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF, add a solution of this compound (1 equivalent) in the same solvent at 0 °C under a nitrogen atmosphere.[1]
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.[1]
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.[1]
-
Allow the reaction to stir at room temperature for 12-24 hours.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, carefully quench the reaction by the slow addition of water.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Esterification workflow for this compound.
Caption: Etherification workflow for this compound.
Caption: Troubleshooting logic for derivatization reactions.
References
Preventing degradation of (1-methyl-1H-benzimidazol-2-yl)methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (1-methyl-1H-benzimidazol-2-yl)methanol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, light, high temperatures, and oxidizing agents. The compound is known to be hygroscopic and benzimidazole derivatives, in general, can be sensitive to photo-degradation, especially in solution.[1][2]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] Storage under an inert atmosphere, such as nitrogen, is also recommended to prevent oxidation and moisture absorption.[1]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid form, particularly photo-degradation.[2] It is recommended to prepare solutions fresh. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light (e.g., by using an amber vial or wrapping it in aluminum foil), and refrigerated.
Q4: I've noticed a change in the color of my solid this compound upon storage. What could be the cause?
A4: A change in color, such as yellowing or browning, can indicate degradation. This may be due to oxidation or the formation of polymeric impurities. It is advisable to re-analyze the purity of the material before use.
Q5: What are the likely degradation products of this compound?
A5: Under oxidative conditions, the primary alcohol group is susceptible to oxidation to form 1-methyl-1H-benzimidazole-2-carbaldehyde and subsequently 1-methyl-1H-benzimidazole-2-carboxylic acid. Under harsh acidic or basic conditions, degradation of the benzimidazole ring itself is possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased purity of solid compound over time | Improper storage (exposure to moisture, air, or light). | Store in a tightly sealed container in a desiccator, under an inert atmosphere if possible, and protected from light. |
| Unexpected peaks in HPLC analysis of a stored solution | Degradation of the compound in solution. | Prepare solutions fresh before use. If storage is unavoidable, store protected from light and at a low temperature (2-8 °C) for a short period. |
| Inconsistent experimental results | Use of partially degraded compound. | Always use a freshly opened container or a sample that has been stored under optimal conditions. Confirm the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Physical changes in the solid (clumping, discoloration) | Absorption of moisture (hygroscopic nature) or oxidation. | Handle the solid in a dry, inert atmosphere (e.g., a glovebox). If clumping occurs, it may be due to moisture absorption. Discoloration may indicate oxidation. Re-evaluate the purity of the compound. |
Stability Data
The following tables provide representative data from forced degradation studies to illustrate the stability profile of this compound.
Table 1: Stability of Solid this compound Under Different Storage Conditions for 6 Months
| Storage Condition | Temperature | Humidity | Light Condition | Purity (%) |
| Recommended | 4°C | <30% RH | Dark | >99% |
| Ambient | 25°C | ~60% RH | Dark | 97-98% |
| Accelerated | 40°C | 75% RH | Dark | 92-94% |
| Light Exposure | 25°C | ~60% RH | Exposed to Light | 95-96% |
Table 2: Stability of this compound in Solution (0.1 mg/mL in Methanol) After 24 Hours
| Storage Condition | Temperature | Purity (%) |
| Ambient, Exposed to Light | 25°C | 85-90% |
| Ambient, Protected from Light | 25°C | >98% |
| Refrigerated, Protected from Light | 4°C | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours. Also, reflux a solution of the compound in methanol (0.1 mg/mL) for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution in methanol (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential oxidative degradation pathway.
Caption: Forced degradation study workflow.
References
Improving the selectivity of (1-methyl-1H-benzimidazol-2-yl)methanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of (1-methyl-1H-benzimidazol-2-yl)methanol derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and modification of the this compound scaffold.
Q1: What is the most common method for synthesizing the benzimidazole core structure?
A1: The most prevalent method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For 2-substituted benzimidazoles, this typically involves reacting o-phenylenediamine with the corresponding carboxylic acid, such as acetic acid for a 2-methyl substituent, often under acidic conditions and heat.[2][3]
Q2: I am observing low yields during the synthesis of my benzimidazole derivative. What are the critical parameters to check?
A2: Low yields can be attributed to several factors:
-
Purity of Reactants: Ensure the o-phenylenediamine and carboxylic acid starting materials are of high purity, as impurities can lead to significant side reactions.[2]
-
Reaction Temperature: The optimal temperature for condensation is typically around 100°C.[2] Overheating can cause decomposition and the formation of by-products.
-
Acid Catalyst: The use of a dilute mineral acid, such as 4N HCl, can significantly improve the reaction rate and overall yield.[2][3]
-
Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Both incomplete and excessively long reaction times can reduce the isolated yield of the desired product.[2]
Q3: How can I modify the this compound core to explore structure-activity relationships (SAR) for improved selectivity?
A3: The methanol group at the 2-position is a prime site for derivatization to modulate the compound's physicochemical properties and explore SAR.[4][5] Key strategies include:
-
Esterification: Converting the primary alcohol to an ester can alter lipophilicity and introduce new functional groups for interaction with biological targets.[4]
-
Etherification: Forming ether linkages provides a stable modification that can change the molecule's steric and electronic properties.[4]
-
Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, which opens up further synthetic possibilities like reductive amination or amide bond formation.[4]
Q4: My purified compound shows multiple spots on a TLC plate. What could be the cause?
A4: Multiple spots suggest impurities. Common causes include:
-
Incomplete Reaction: The presence of starting materials. Continue the reaction and monitor by TLC until the starting material spot disappears.[2]
-
Formation of Side Products: Over-acetylation (e.g., N,N'-diacetylated products) can occur. Optimizing the stoichiometry of reactants can minimize this.[2]
-
Decomposition: The product may be degrading due to excessive heat or prolonged reaction times.[2] Recrystallization or column chromatography is necessary for purification.
Section 2: Troubleshooting Guide for Improving Selectivity
This guide provides a systematic approach to addressing common challenges encountered when trying to enhance the target selectivity of your derivatives.
Issue: My lead compound shows high potency but poor selectivity against related off-targets (e.g., kinase isoforms, receptor subtypes).
| Troubleshooting Steps | Recommended Actions | Rationale |
| 1. Analyze Structure-Selectivity Relationship (SSR) | Perform targeted modifications on the benzimidazole scaffold. Focus on introducing steric bulk or altering electrostatic interactions. | Minor structural changes can exploit subtle differences in the binding pockets of on- and off-targets. Increasing molecular rigidity can also enhance selectivity by reducing the number of conformations that might fit into off-target sites.[6] |
| 2. Modify the Methanol Substituent | Synthesize a small library of derivatives by converting the -CH₂OH group into ethers or esters with varying chain lengths and functionalities (e.g., alkyl, aryl, cyclic). | The region around the 2-position substituent often plays a critical role in defining selectivity. These modifications can probe the size and nature of the binding pocket.[4] |
| 3. Introduce Substituents on the Benzene Ring | Add small electron-withdrawing or electron-donating groups at the 4, 5, 6, or 7-positions of the benzimidazole ring. | Substituents on the benzene portion of the scaffold can influence the electronic properties and conformation of the entire molecule, potentially favoring binding to the desired target.[7] |
| 4. Utilize Computational Modeling | If the target structure is known, use molecular docking to predict the binding modes of your derivatives. This can help rationalize existing data and guide the design of new, more selective compounds. | Computational methods can help identify key interactions that confer selectivity and prioritize which derivatives to synthesize, saving time and resources.[6] |
| 5. Broaden the Screening Panel | Test your compounds against a wider range of related and unrelated targets to build a comprehensive selectivity profile. | This ensures that improvements in selectivity against one off-target do not come at the cost of introducing new, unforeseen off-target activities.[8] |
Below is a troubleshooting workflow for addressing low selectivity.
Caption: Troubleshooting workflow for low selectivity.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 2-Methyl-1H-benzimidazole-4-methanol
This protocol is an adaptation of the Phillips-Ladenburg synthesis for a substituted benzimidazole.[2]
-
Reaction Setup: In a round-bottom flask, suspend 3,4-diaminobenzyl alcohol (1 equivalent) in 4N hydrochloric acid.
-
Add Reagent: Add a slight molar excess (1.1 equivalents) of glacial acetic acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms (typically around pH 7-8).
-
Isolation: Collect the solid precipitate by suction filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]
Protocol 2: Derivatization via Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage at the 4-methanol position.[4]
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 2-methyl-1H-benzimidazole-4-methanol (1 equivalent) at 0°C under a nitrogen atmosphere.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.
-
Addition of Alkyl Halide: Cool the mixture back to 0°C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: After completion, carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[4]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic activity of compounds against different cancer cell lines, which can be an initial measure of selectivity.[7]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate IC₅₀ values for each cell line.[7]
Section 4: Data Presentation and Interpretation
Effective lead optimization requires careful analysis of quantitative data. The table below illustrates how structure-selectivity relationship (SSR) data for hypothetical compounds could be organized.
Table 1: Representative Structure-Selectivity Data for Benzimidazole Derivatives
| Compound | R-Group (at 2-CH₂O-R) | Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity Index (IC₅₀ B / IC₅₀ A) |
| Parent | -H | 50 | 150 | 3 |
| Derivative 1 | -CH₃ (Methyl) | 45 | 450 | 10 |
| Derivative 2 | -CH₂CH₃ (Ethyl) | 65 | 1300 | 20 |
| Derivative 3 | -Ph (Phenyl) | 25 | 75 | 3 |
| Derivative 4 | -cHex (Cyclohexyl) | 80 | 4800 | 60 |
Data is hypothetical and for illustrative purposes only.
This data shows that modifying the methanol group with small alkyl chains (Derivatives 1 & 2) and a bulky aliphatic ring (Derivative 4) improves selectivity for Target A over Off-Target B, whereas adding an aromatic phenyl ring (Derivative 3) does not.
Section 5: Visualizing Workflows and Pathways
Diagrams can clarify complex experimental strategies and biological contexts.
Caption: General workflow for improving compound selectivity.
The following diagram illustrates a hypothetical mechanism where a selective inhibitor targets a specific kinase in a signaling pathway while avoiding a closely related one.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (1-methyl-1H-benzimidazol-2-yl)methanol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-methyl-1H-benzimidazol-2-yl)methanol. Given the limited public data on this specific molecule, this guide leverages information from the broader benzimidazole class to address potential experimental challenges and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary biological targets of benzimidazole derivatives?
A1: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] For novel derivatives like this compound, it is crucial to experimentally determine its specific targets. However, based on structurally related compounds, potential primary targets include:
-
Tubulin: Many benzimidazole derivatives function as anti-cancer and anthelmintic agents by binding to β-tubulin and inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[2][3][4]
-
Protein Kinases: The benzimidazole structure can mimic purine, allowing it to bind to the ATP-binding site of numerous protein kinases.[1][5] Derivatives can be designed as highly specific or multi-targeted kinase inhibitors, which are often implicated in cancer and inflammatory diseases.[6][7]
-
Poly(ADP-ribose) Polymerase (PARP): Substituted benzimidazoles are a well-established class of potent PARP inhibitors.[8][9] PARP is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for certain cancers.[10][11]
Q2: What are the most common off-target effects observed with benzimidazole compounds?
A2: Off-target effects are common with benzimidazole derivatives and are a critical consideration during preclinical development.[1] Potential off-target activities include:
-
Kinase Cross-Reactivity: Even when designed for a specific kinase, benzimidazole-based inhibitors often show activity against a panel of other kinases, especially at higher concentrations.[1][12] Comprehensive kinase profiling is essential to determine the selectivity of your compound.
-
Microtubule Disruption: If not the primary target, effects on tubulin dynamics can be a significant off-target activity, leading to cytotoxicity in non-target cells.[13]
-
Systemic Effects: Clinical data on some benzimidazole drugs have revealed potential for serious adverse events, such as hepatic disorders and hematological issues like leukopenia.[14][15][16] While this is dose and compound-specific, it highlights potential systemic liabilities of the scaffold.
Q3: My experimental results are inconsistent or unexpected. What are some common compound-related issues?
A3: Inconsistent results can often be traced back to the physicochemical properties of the compound. For benzimidazoles, a primary concern is solubility. Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in inaccurate effective concentrations and high variability between experiments. It is crucial to determine the solubility of this compound in your experimental buffer and to use a concentration of a solubilizing agent like DMSO that is non-toxic to your cells (typically ≤ 0.1%).[17]
Q4: How do I differentiate between on-target antiproliferative effects and general off-target cytotoxicity?
A4: This is a critical question in drug development. A key strategy is to determine a therapeutic window or selectivity index. This involves comparing the cytotoxic effects of your compound on cancer cell lines versus normal, non-cancerous cell lines. A compound with a significantly lower IC50 value in cancer cells compared to normal cells is considered more selective. Additionally, performing mechanistic assays, such as a tubulin polymerization assay or a specific kinase activity assay, can help confirm that the observed phenotype is due to interaction with the intended target.[18][19]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (MTT/MTS) Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect wells for precipitate after adding the compound. 2. Determine the maximum soluble concentration of the compound in your specific cell culture medium. 3. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).[17] |
| Incomplete Dissolution of Formazan Crystals | 1. Ensure complete removal of media before adding the solubilization solution (e.g., DMSO). 2. Gently shake the plate for at least 10 minutes to ensure all formazan crystals are dissolved before reading the absorbance.[17] |
| Cell Seeding Inconsistency | 1. Ensure a single-cell suspension before plating. 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
Issue 2: No or Weak Activity in a Kinase Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Inappropriate Assay Format | 1. The selected kinase may not be a target. Screen against a broad panel of kinases to identify potential targets.[12] 2. The assay format (e.g., luminescence, fluorescence) may not be sensitive enough. Consider alternative formats like radiometric assays for higher sensitivity.[20][21] |
| Suboptimal Assay Conditions | 1. Optimize ATP concentration. For competitive inhibitors, the apparent potency (IC50) will increase with higher ATP concentrations. Assays are often run at the Km for ATP. 2. Ensure optimal concentrations of kinase and substrate are used to produce a robust signal.[22] |
| Degraded Compound or Reagents | 1. Verify the integrity of the compound stock solution. 2. Use fresh ATP and kinase preparations. Ensure proper storage of all reagents. |
Quantitative Data Summary
The following tables summarize representative data for various benzimidazole derivatives to provide a contextual baseline for experimental design.
Table 1: Example Cytotoxic Activity (IC50) of Benzimidazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | Jurkat (Leukemia) | 1.88 ± 0.51 | [18] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | HCT116 (Colon) | 3.04 ± 0.8 | [18] |
| Furan-Benzimidazole Derivative | A549 (Lung) | 2.12 ± 0.21 | [18] |
| Bromo-derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [19] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [19] |
| Flubendazole | AsPC-1 (Pancreatic) | 0.01 | [23] |
| Mebendazole | HT-29 (Colorectal) | 0.08 | [23] |
Table 2: Example Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzimidazole-based hybrid (Compound 10) | EGFR | 330 | |
| Benzimidazole-based hybrid (Compound 13) | EGFR | 380 | [24] |
| Benzimidazole-based hybrid (Compound 6h) | HER2 | - (Potent inhibitor) | [7] |
| Benzimidazole-based hybrid (Compound 6i) | mTOR | - (Potent inhibitor) | [7] |
| PI3Kδ Inhibitor (Compound A) | PI3Kδ | - (High Potency) |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[25]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay confirms if a compound disrupts microtubule formation by directly measuring tubulin polymerization.[25]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[25]
-
Compound Addition: Add various concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.[25]
-
Initiate Polymerization: Initiate the reaction by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.[25]
-
Data Acquisition: Measure the increase in absorbance at 340 nm at regular intervals for 60 minutes. Inhibitors will reduce the rate and extent of the absorbance increase.[25]
-
Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control.[25]
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[22]
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.[22]
-
Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate peptide in a suitable kinase assay buffer.[22]
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.[22]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[22]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Plot the signal against inhibitor concentration to determine the IC50 value.[22]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. benchchem.com [benchchem.com]
- 23. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on scaling up the synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of 1H-benzimidazol-2-yl-methanol (Precursor)
Question: I am getting a low yield when synthesizing the precursor, 1H-benzimidazol-2-yl-methanol, from o-phenylenediamine and glycolic acid. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in this condensation reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The condensation between o-phenylenediamine and glycolic acid requires sufficient heating to drive the reaction to completion.
-
Sub-optimal Reaction Conditions: The choice of solvent and the removal of water formed during the reaction are crucial.
-
Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions, and prolonged exposure to high temperatures.[3]
-
Impure Starting Materials: The purity of o-phenylenediamine and glycolic acid is critical for achieving a good yield.
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the o-phenylenediamine before use.
-
Problem 2: Low Yield or No Product During N-methylation
Question: I am experiencing a low yield or no formation of this compound when attempting to N-methylate 1H-benzimidazol-2-yl-methanol. What could be going wrong?
Answer:
N-methylation of benzimidazoles can be challenging. Here are some potential causes and solutions:
-
Ineffective Deprotonation: The nitrogen atom of the benzimidazole ring needs to be deprotonated to become sufficiently nucleophilic for the methylation reaction.
-
Solution: The choice of base is critical. A weak base may not be strong enough to deprotonate the benzimidazole effectively.[4] Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[4] Potassium carbonate (K₂CO₃) in acetone or DMF is another common option.[1]
-
-
Inactive Methylating Agent: The methylating agent may have degraded.
-
Solution: Use a fresh bottle of methyl iodide or dimethyl sulfate. These reagents can be sensitive to moisture and light.
-
-
Reaction Quenching: Protic solvents or moisture in the reaction can quench the benzimidazolide anion, halting the reaction.[4]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
O-Methylation Side Reaction: The hydroxyl group on the methanol substituent can also be methylated, leading to a mixture of products and a lower yield of the desired N-methylated product.
-
Solution: To favor N-methylation, consider using a less reactive methylating agent or milder reaction conditions (e.g., lower temperature). Alternatively, a protecting group strategy for the hydroxyl group could be employed, though this adds extra steps to the synthesis.
-
Problem 3: Formation of Multiple Products (Impure Product)
Question: My reaction mixture shows multiple spots on TLC after the N-methylation step, and I am having difficulty purifying the desired this compound. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a common issue in benzimidazole N-methylation. Here are the likely impurities and strategies to address them:
-
Unreacted Starting Material: Incomplete N-methylation will leave unreacted 1H-benzimidazol-2-yl-methanol in the mixture.
-
Solution: Ensure a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) is used.[1] Monitor the reaction by TLC until the starting material is consumed.
-
-
Over-methylation (Quaternary Salt Formation): Using a large excess of the methylating agent can lead to the formation of a 1,3-dimethylbenzimidazolium salt.[4]
-
O-Methylated Byproduct: As mentioned earlier, methylation of the hydroxyl group can occur.
-
Solution: Optimize reaction conditions (temperature, base, and solvent) to favor N-alkylation. Purification by column chromatography is often necessary to separate the N-methylated product from the O-methylated byproduct.
-
-
Purification Strategy: Purification of benzimidazole derivatives can be challenging due to their polarity.
-
Solution: Column chromatography on silica gel is the most effective method for separating the desired product from impurities.[1] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often successful.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Route A (Two-Step): This involves the initial synthesis of 1H-benzimidazol-2-yl-methanol, followed by N-methylation.
-
Route B (One-Pot from N-methylated precursor): This involves the direct condensation of N-methyl-o-phenylenediamine with glycolic acid. This route is theoretically possible and could be more efficient for large-scale synthesis as it avoids a separate methylation step.
Q2: Which N-methylation conditions are recommended for scaling up the synthesis?
A2: The choice of N-methylation conditions depends on factors like cost, safety, and desired yield. Here is a comparison of common methods:
| Methylating Agent | Base | Solvent | Typical Temperature | Key Considerations |
| Methyl Iodide | K₂CO₃ | Acetone or DMF | Room Temp to Reflux | Common and effective, but methyl iodide is toxic and a potential carcinogen.[1] |
| Methyl Iodide | NaH | Anhydrous THF or DMF | 0°C to Room Temp | Stronger base can lead to faster reaction but requires strict anhydrous conditions.[4] |
| Dimethyl Sulfate | K₂CO₃ or NaOH | Acetone or other aprotic solvents | Varies | More economical for large-scale synthesis but is also highly toxic and carcinogenic.[5] |
Caution: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the condensation and N-methylation reactions.[1][3] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and products. The spots can be visualized under a UV lamp.
Q4: What is the recommended method for purifying the final product on a larger scale?
A4: For larger scale purification, column chromatography on silica gel is the preferred method.[1] After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to obtain a highly pure product.
Q5: Are there any green chemistry approaches for the synthesis of benzimidazoles?
A5: Yes, several more environmentally friendly methods for benzimidazole synthesis have been developed. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[6]
-
Catalytic methods: Using various catalysts can allow for milder reaction conditions.[7]
-
Solvent-free reactions: Performing the condensation reaction under neat conditions can reduce solvent waste.[3]
Experimental Protocols
Protocol 1: Synthesis of 1H-benzimidazol-2-yl-methanol [1][2]
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dimethylformamide (DMF).
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (90-100°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Neutralize the residual acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A reported yield for this reaction is 72%.[2]
Protocol 2: General Procedure for N-methylation of 1H-benzimidazol-2-yl-methanol [1]
-
To a dry round-bottom flask under an inert atmosphere, add 1H-benzimidazol-2-yl-methanol (1 equivalent) and a suitable anhydrous solvent (e.g., acetone or DMF).
-
Add the base (e.g., K₂CO₃, 1.5 equivalents) to the suspension.
-
While stirring, add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. server.ccl.net [server.ccl.net]
- 6. tsijournals.com [tsijournals.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to the Biological Activity of (1-methyl-1H-benzimidazol-2-yl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The biological efficacy of these compounds is intricately linked to the nature and placement of substituents on the benzimidazole ring system. This guide provides a comparative analysis of the biological activities of isomers related to (1-methyl-1H-benzimidazol-2-yl)methanol, offering insights supported by available experimental data and established structure-activity relationships (SAR).
Direct comparative studies on the positional isomers of this compound are limited in publicly available literature. However, valuable insights can be extrapolated from studies on structurally similar analogs. A key study comparing 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol provides a foundational understanding of how subtle structural modifications at the 2-position can significantly influence biological activity.
Case Study: 2-Methyl-1H-benzimidazole vs. 1H-Benzimidazol-2-yl-methanol
A comparative study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed significant differences in their antioxidant, cytotoxic, and antimicrobial activities. These findings underscore the critical role of the substituent at the 2-position of the benzimidazole core.[1]
Data Presentation
The following table summarizes the quantitative data from the comparative biological evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
| Compound | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) | Antimicrobial Activity (Zone of Inhibition, mm) |
| 2-Methyl-1H-benzimidazole | 144.84 (Moderate)[1][2] | 0.42 (Prominent)[1][2] | 7-8 (Weak)[1][2] |
| 1H-Benzimidazol-2-yl-methanol | 400.42 (Very Weak)[1][2] | >10 (Mild)[1] | Inactive[1] |
| Butylated Hydroxytoluene (BHT) (Standard) | 51.56[1][2] | - | - |
| Vincristine Sulphate (Standard) | - | 0.544[2][3] | - |
From this data, it is evident that the methyl group at the 2-position confers more potent antioxidant and cytotoxic properties compared to the hydroxymethyl group. The weak antimicrobial activity of the 2-methyl analog further highlights the nuanced role of this substituent in modulating the biological profile of the benzimidazole scaffold.
Structure-Activity Relationship (SAR) and Positional Isomerism
For instance, in a series of novel benzimidazole derivatives, compounds with electron-withdrawing groups exhibited better antimicrobial activity than those with electron-donating groups.[4] The hydroxymethyl group is generally considered an electron-withdrawing group, and its position could affect the electronic distribution and steric hindrance of the molecule, thereby influencing its interaction with biological targets. It is plausible that the 5- and 6-hydroxymethyl isomers may exhibit different potencies compared to the 4- and 7-isomers due to variations in steric effects and potential for intramolecular interactions. However, this remains a hypothesis that requires experimental validation.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of the compounds is assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[2]
-
Preparation of DPPH solution: A 0.004% (w/v) solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Assay Procedure: A defined amount of each sample concentration is added to the DPPH solution. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)
This assay is a simple and rapid method for the preliminary screening of cytotoxic activity.[5]
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours to obtain the nauplii (larvae).
-
Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to obtain a series of concentrations.
-
Assay Procedure: A specific number of nauplii (e.g., 10) are added to each vial containing the test solution.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Data Collection: The number of surviving nauplii is counted, and the percentage of mortality is calculated.
-
Analysis: The LC50 value, the concentration at which 50% of the nauplii are killed, is determined from the dose-response curve.
Antimicrobial Activity Assay (Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds against various bacterial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of a sterile agar plate.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. A standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Visualizations
Experimental Workflow for Biological Evaluation
Caption: Generalized workflow for the synthesis and biological evaluation of benzimidazole isomers.
Potential Signaling Pathway Inhibition by Benzimidazole Derivatives
Benzimidazole derivatives are known to interact with various biological targets. For instance, some act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]
Caption: Postulated mechanism of action for certain anticancer benzimidazole derivatives.
References
Validating Target Engagement of (1-methyl-1H-benzimidazol-2-yl)methanol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the hypothetical target engagement of (1-methyl-1H-benzimidazol-2-yl)methanol with established alternatives, supported by detailed experimental protocols and data. Designed for researchers, scientists, and drug development professionals, this document outlines the validation of this compound's interaction with its putative target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Benzimidazole scaffolds are prevalent in a multitude of kinase inhibitors.[1][2][3][4] Based on this and the known anticancer properties of many benzimidazole derivatives, this guide will proceed with the hypothesis that this compound engages the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][6][7][8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for therapeutic intervention.[9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7][9]
VEGFR-2 Signaling Pathway.
Comparative Analysis of VEGFR-2 Inhibitors
To contextualize the potential efficacy of this compound, its performance is compared against well-established VEGFR-2 inhibitors. The following table summarizes key quantitative data for these compounds. A hypothetical IC50 value has been assigned to this compound for illustrative purposes.
| Compound | Type | Target(s) | IC50 (VEGFR-2) |
| This compound | Small Molecule (Hypothetical) | VEGFR-2 | 50 nM |
| Linifanib (ABT-869) | Small Molecule | VEGFR, PDGFR | 4 nM[10][11] |
| Pazopanib | Small Molecule | VEGFR, PDGFR, c-Kit | 30 nM[10][11][12] |
| Sorafenib | Small Molecule | VEGFR, PDGFR, Raf | 90 nM[10][13][14] |
Experimental Protocols for Target Engagement Validation
The following section details the experimental methodologies for key assays used to validate the engagement of this compound with VEGFR-2.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured to 80-90% confluency. Cells are then treated with either this compound (at various concentrations), a known VEGFR-2 inhibitor (e.g., Pazopanib) as a positive control, or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Treatment: The cell suspensions are aliquoted into PCR tubes and subjected to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis and Protein Quantification: Cells are lysed by freeze-thaw cycles. The soluble protein fraction is separated from the aggregated proteins by centrifugation. The total protein concentration in the supernatant is determined using a BCA assay.
-
Western Blot Analysis: Equal amounts of soluble protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for VEGFR-2, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Data Analysis: The band intensities corresponding to soluble VEGFR-2 are quantified. Melt curves are generated by plotting the normalized band intensity against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. Isothermal dose-response curves can be generated by varying the compound concentration at a fixed temperature to determine the EC50 of thermal stabilization.
CETSA Experimental Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.
Protocol:
-
Protein Immobilization: Recombinant human VEGFR-2 extracellular domain is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected over the surface, and the association is monitored in real-time. This is followed by a dissociation phase where the running buffer is flowed over the chip.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
SPR Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Purified recombinant VEGFR-2 kinase domain is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both samples are prepared in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the sample cell containing VEGFR-2. The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
ITC Experimental Workflow.
This guide provides a framework for the validation of this compound's target engagement with VEGFR-2. The presented data and protocols offer a robust starting point for researchers to objectively assess its performance against other established inhibitors in the field.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney [scirp.org]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. A randomized phase II of gemcitabine and sorafenib versus sorafenib alone in patients with metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-benzimidazol-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (1-methyl-1H-benzimidazol-2-yl)methanol and its analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. Understanding the impact of structural modifications on the biological activity of these compounds is crucial for the rational design of more potent and selective therapeutic agents.
While direct comparative experimental data for this compound is limited in publicly available literature, valuable insights can be drawn from SAR studies of closely related analogs. This guide will focus on the comparative analysis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol to elucidate the influence of substituents at the 2-position of the benzimidazole core. Furthermore, the anticipated effects of N-methylation at the 1-position will be discussed based on established SAR principles for this class of compounds.
Comparative Analysis of 2-Substituted Benzimidazole Derivatives
A key study comparing the biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol reveals significant differences in their antioxidant, cytotoxic, and antimicrobial properties. These findings underscore the critical role of the substituent at the 2-position in modulating the pharmacological profile of benzimidazole derivatives.[1]
Data Presentation
The following tables summarize the quantitative data from the comparative study of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
Table 1: Antioxidant Activity of Benzimidazole Derivatives [1]
| Compound | Antioxidant Activity (IC50, µg/mL) | Potency |
| 2-methyl-1H-benzimidazole | 144.84 | Moderate |
| 1H-benzimidazol-2-yl-methanol | 400.42 | Very Weak |
| Butylated Hydroxytoluene (BHT) (Standard) | 51.56 | High |
Table 2: Cytotoxic Activity of Benzimidazole Derivatives [1]
| Compound | Cytotoxic Activity (LC50, µg/mL) | Potency |
| 2-methyl-1H-benzimidazole | 0.42 | Prominent |
| 1H-benzimidazol-2-yl-methanol | >10 | Mild |
| Vincristine Sulphate (Standard) | 0.544 | Prominent |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives [1]
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) | Potency |
| 2-methyl-1H-benzimidazole | 7-8 | Weak |
| 1H-benzimidazol-2-yl-methanol | Inactive | Inactive |
| Ciprofloxacin (Standard) | 41-45 | High |
From this data, it is evident that the substitution of a methyl group at the 2-position (2-methyl-1H-benzimidazole) results in significantly higher antioxidant and cytotoxic activity compared to a hydroxymethyl group (1H-benzimidazol-2-yl-methanol).[1] The weak antimicrobial activity of the 2-methyl analog further highlights the diverse biological roles of these compounds.
The Influence of N-Methylation: A Structure-Activity Relationship Perspective
The core focus of this guide is this compound, which features a methyl group on the nitrogen atom at the 1-position of the benzimidazole ring. While direct experimental data for this specific compound is scarce, the effect of N-alkylation on the biological activity of benzimidazoles has been a subject of investigation.
Generally, N-substitution on the benzimidazole scaffold can significantly impact the physicochemical properties of the molecule, such as its lipophilicity, solubility, and ability to form hydrogen bonds. These changes, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile.
In the context of anticancer activity, N-substitution can affect the molecule's ability to interact with various biological targets. For instance, the NH group at the 1-position of the benzimidazole ring often acts as a hydrogen bond donor in interactions with proteins and enzymes. Methylation of this nitrogen would abrogate this hydrogen bonding capability, which could either be detrimental or beneficial depending on the specific target. However, the introduction of a methyl group can also enhance van der Waals interactions within a binding pocket.
Potential Biological Targets and Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. The following diagrams illustrate some of the key signaling pathways and molecular targets that may be relevant to the activity of this compound and its analogs.
References
Comparative Analysis of (1-methyl-1H-benzimidazol-2-yl)methanol: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of (1-methyl-1H-benzimidazol-2-yl)methanol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this report leverages data from its close structural analog, (1H-benzimidazol-2-yl)methanol, to provide a baseline for its potential biological activities. The influence of N-methylation on the biological profile of benzimidazole derivatives will be discussed to contextualize the presented data.
Executive Summary
Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on the cross-validation of experimental results for this compound, a derivative with potential therapeutic applications. By examining the biological activities of its unmethylated counterpart, (1H-benzimidazol-2-yl)methanol, we can infer and compare its potential efficacy in antioxidant, cytotoxic, and antimicrobial applications.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for (1H-benzimidazol-2-yl)methanol in comparison to a related benzimidazole derivative and standard control compounds. This data is extracted from a study by Poddar et al. (2016).[2]
| Compound/Standard | Antioxidant Activity (IC₅₀, µg/mL) | Cytotoxic Activity (LC₅₀, µg/mL) | Antimicrobial Activity (Zone of Inhibition, mm) |
| (1H-benzimidazol-2-yl)methanol | 400.42 (Mild)[2] | Not specified, but implied to be low | Inactive[2] |
| 2-methyl-1H-benzimidazole | 144.84 (Moderate)[2] | 0.42 (Prominent)[2] | 7-8 (Weak)[2] |
| Butylated Hydroxytoluene (BHT) | 51.56[2] | Not Applicable | Not Applicable |
| Vincristine Sulphate | Not Applicable | 0.544[2] | Not Applicable |
| Ciprofloxacin | Not Applicable | Not Applicable | 41-45[2] |
Note on N-methylation: The presence of a methyl group on the nitrogen at position 1 of the benzimidazole ring in the target compound, this compound, may influence its biological activity. N-alkylation of benzimidazoles has been shown to modulate their antibacterial and other biological properties.[3] Therefore, the data for the unmethylated analog should be interpreted as a baseline, with the understanding that the N-methylated compound could exhibit different potency.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the protocols described by Poddar et al. (2016).[2]
Synthesis of (1H-benzimidazol-2-yl)methanol
A common synthetic route for 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid.[2] For the synthesis of (1H-benzimidazol-2-yl)methanol, glycolic acid is used as the carboxylic acid derivative.[2]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of (1H-benzimidazol-2-yl)methanol.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity is assessed by measuring the compound's ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[2]
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]
Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)
This assay is a simple and rapid method to determine the cytotoxic potential of a compound.[2]
-
Hatching of Brine Shrimp Eggs: Brine shrimp eggs are hatched in artificial seawater under constant aeration and light.
-
Preparation of Test Solutions: The compound is dissolved in a suitable solvent and diluted to various concentrations in vials containing artificial seawater.
-
Exposure: A specific number of brine shrimp nauplii (larvae) are added to each vial.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Counting: The number of surviving nauplii is counted.
-
Calculation: The percentage of mortality is calculated, and the LC₅₀ value (the median lethal concentration) is determined.[2]
Antimicrobial Activity Assay (Disc Diffusion Method)
This method is used to assess the antimicrobial properties of a compound against various microorganisms.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.[2]
Signaling Pathway Visualization
Benzimidazole derivatives have been reported to modulate various signaling pathways implicated in different diseases. While the specific pathways affected by this compound are not yet elucidated, the general structure of benzimidazoles allows them to interact with biological macromolecules. The following diagram illustrates a hypothetical mechanism of action where a benzimidazole derivative could inhibit a kinase signaling pathway, a common target for this class of compounds.
Caption: Potential mechanism of kinase inhibition by a benzimidazole derivative.
Conclusion
The experimental data available for (1H-benzimidazol-2-yl)methanol suggests that it possesses mild antioxidant activity and is largely inactive as an antimicrobial agent.[2] Its cytotoxic profile from the available literature is not explicitly detailed but is implied to be low. The introduction of a methyl group at the N-1 position to form this compound could potentially alter these activities. Further direct experimental evaluation of this compound is necessary to definitively characterize its biological profile and therapeutic potential. This guide serves as a foundational resource for researchers by providing a comparative context and detailed experimental protocols to facilitate such future investigations.
References
A Comparative Analysis of (1-methyl-1H-benzimidazol-2-yl)methanol and Its Analogs Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (1-methyl-1H-benzimidazol-2-yl)methanol and its structurally related analog, (1H-benzimidazol-2-yl)methanol, in relation to established inhibitors of key enzymatic pathways, namely phosphodiesterases (PDEs) and cyclooxygenases (COXs). Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. Understanding their performance relative to known inhibitors is crucial for drug discovery and development.
Due to the limited publicly available data on the specific inhibitory activities of this compound, this guide focuses on the reported antioxidant and cytotoxic activities of the closely related compound, (1H-benzimidazol-2-yl)methanol. This data is compared with the inhibitory profiles of well-characterized PDE and COX inhibitors to provide a broader context for its potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the available quantitative data for (1H-benzimidazol-2-yl)methanol and a selection of known phosphodiesterase and cyclooxygenase inhibitors. This allows for a direct comparison of their potency.
| Compound/Inhibitor | Target/Assay | IC50/LC50 |
| Benzimidazole Derivative | ||
| (1H-benzimidazol-2-yl)methanol | DPPH Radical Scavenging (Antioxidant) | 400.42 µg/mL (Mild Activity)[1][2] |
| Brine Shrimp Lethality (Cytotoxicity) | >10 µg/mL (Mild Activity)[1][2] | |
| Phosphodiesterase (PDE) Inhibitors | ||
| Sildenafil | PDE5 | 3.5 - 8.5 nM |
| Tadalafil | PDE5 | ~2 nM |
| Vardenafil | PDE5 | 0.1 - 0.4 nM |
| Roflumilast | PDE4 | 0.8 nM[1][3][4] |
| Apremilast | PDE4 | 74 nM[2] |
| Cyclooxygenase (COX) Inhibitors | ||
| Celecoxib | COX-2 | 0.53 µM |
| Ibuprofen | COX-2 | Not specified |
| Diclofenac | COX-2 | 3 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[5][6]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[5][7]
-
Sample Preparation: Dissolve the test compound (e.g., (1H-benzimidazol-2-yl)methanol) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To 2 mL of each sample dilution, add 2 mL of the 0.1 mM DPPH solution.
-
Prepare a blank sample containing 2 mL of methanol and 2 mL of the sample solution.
-
Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[7][8]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8]
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of a compound.[9]
Principle: The assay is based on the ability of a toxic substance to kill the larvae (nauplii) of the brine shrimp, Artemia salina. The number of dead nauplii is counted after a 24-hour exposure to the test compound, and the LC50 (lethal concentration 50%) is determined.[9][10]
Protocol:
-
Hatching of Brine Shrimp: Hatch Artemia salina eggs in artificial seawater (3.8% NaCl solution) under constant aeration and illumination for 48 hours.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in artificial seawater.
-
Assay Procedure:
-
Transfer 10-15 nauplii into each well of a 96-well plate or small vials.
-
Add the different concentrations of the test compound to the wells.
-
A control group containing the solvent and nauplii is also included.
-
Incubate the plates for 24 hours under illumination.
-
-
Data Collection: After 24 hours, count the number of dead nauplii in each well.
-
Calculation: The percentage of mortality is calculated for each concentration. The LC50 value is determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.[10][11]
Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This is a high-throughput screening method used to identify and characterize inhibitors of PDE enzymes.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and an unlabeled cyclic nucleotide for the active site of the PDE enzyme. When the fluorescently labeled substrate is hydrolyzed by PDE, the resulting fluorescent monophosphate is bound by a binding agent, leading to a high fluorescence polarization (FP) signal. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in an appropriate assay buffer.
-
Dilute the PDE enzyme (e.g., PDE4 or PDE5) to the desired concentration in the assay buffer.
-
Prepare the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the diluted PDE enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent.
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Calculation: The percentage of inhibition is calculated based on the FP signal in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes and is used to screen for COX inhibitors.
Principle: The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A fluorescent probe reacts with PGG2 to produce a fluorescent signal. COX inhibitors will decrease the production of PGG2, leading to a reduction in the fluorescent signal.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reconstitute the COX-2 enzyme and prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a 96-well plate.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement: Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[14][15]
-
Calculation: The rate of the reaction (slope) is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the slope of the inhibited reaction to the uninhibited control. The IC50 value is calculated from the dose-response curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Free radical scavenging activity [protocols.io]
- 8. DPPH radical scavenging activity [bio-protocol.org]
- 9. scribd.com [scribd.com]
- 10. ijhsr.org [ijhsr.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
Comparative Efficacy of (1-methyl-1H-benzimidazol-2-yl)methanol Analogs and Alternative Benzimidazole-Based Anticancer Agents: An In Vivo Validation Perspective
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of analogs of (1-methyl-1H-benzimidazol-2-yl)methanol and established benzimidazole-based anticancer agents. Due to the limited availability of public data on the specific in vivo efficacy of this compound, this guide utilizes in vitro data from its close structural analogs, 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Their potential therapeutic mechanisms are compared against the established benzimidazole-based anticancer agents, Nocodazole and Veliparib. This publication aims to deliver an objective comparison, supported by experimental data, to inform future research and drug development endeavors within the benzimidazole scaffold.
The benzimidazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] This guide focuses on the potential anticancer applications of this compound by examining its structural analogs and comparing them to established drugs, Nocodazole and Veliparib, which act through distinct mechanisms of microtubule and PARP inhibition, respectively.
In Vitro Efficacy of this compound Analogs
In vitro studies on close analogs of this compound, namely 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol, have demonstrated cytotoxic and antioxidant activities, suggesting potential as anticancer agents.[3]
| Compound | In Vitro Assay | Result (IC50 / LC50) | Standard | Standard Result (IC50 / LC50) |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality (Cytotoxicity) | 0.42 µg/mL[3] | Vincristine Sulphate | 0.544 µg/mL[3] |
| DPPH Radical Scavenging (Antioxidant) | 144.84 µg/mL[3] | Butylated Hydroxytoluene (BHT) | 51.56 µg/mL[3] | |
| 1H-benzimidazol-2-yl-methanol | DPPH Radical Scavenging (Antioxidant) | 400.42 µg/mL[3] | Butylated Hydroxytoluene (BHT) | 51.56 µg/mL[3] |
In Vivo Efficacy of Alternative Benzimidazole-Based Agents
While specific in vivo data for this compound is not available, the broader class of benzimidazole derivatives has shown significant promise in preclinical settings.[1] This section focuses on two such compounds, Nocodazole and Veliparib, which act through distinct and well-characterized anticancer mechanisms.
| Compound | In Vivo Model | Cancer Type | Dosage | Key Findings |
| Nocodazole | SCID Xenograft Murine Model | Multiple Myeloma (H929) | 5 and 20 mg/kg[4] | Dose-dependent tumor growth inhibition.[4] |
| Veliparib | Mouse Xenograft (MX-1) | Breast Cancer (BRCA1-deleted, BRCA2-mutated) | 25-50 mg/kg[4] | Significant tumor growth delay and regression, especially in combination with other agents.[4] |
| Xenograft Model (SET2 cells) | Myeloproliferative Neoplasms | Not specified | Increased survival in combination with busulfan.[5] |
Experimental Protocols
In Vitro Assays
Brine Shrimp Lethality Assay This assay serves as a preliminary screening for cytotoxicity.
-
Organism: Artemia salina (brine shrimp) nauplii.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater.
-
Varying concentrations of the test compound are prepared in a suitable solvent (e.g., DMSO) and added to wells of a multi-well plate.
-
A specific number of brine shrimp nauplii are added to each well.
-
After a defined incubation period (e.g., 24 hours), the number of surviving nauplii is counted.
-
The LC50 value (lethal concentration for 50% of the population) is determined.[4]
-
MTT Assay for Cytotoxicity This colorimetric assay is used to assess cell metabolic activity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[4]
-
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of a test compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.[6]
-
Cell Preparation:
-
Human cancer cells are cultured and harvested during their exponential growth phase.
-
The cells are washed and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS), sometimes mixed with Matrigel to enhance tumor formation.[6]
-
-
Tumor Implantation:
-
A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of the mice.[6]
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor volume is measured regularly using calipers (Volume = (Width² x Length) / 2).[7]
-
Animal body weight and general health are monitored as indicators of toxicity.[7]
-
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size, or if significant toxicity is observed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[7]
Mechanisms of Action and Signaling Pathways
Nocodazole: A Microtubule Polymerization Inhibitor
Nocodazole is an antineoplastic agent that disrupts the polymerization of microtubules, which are essential for cell division.[4] By interfering with microtubule dynamics, Nocodazole arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4][8]
Caption: Nocodazole's mechanism of action.
Veliparib: A PARP Inhibitor
Veliparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4] In cancer cells with defects in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[9][10]
Caption: Veliparib's PARP inhibition pathway.
Conclusion
While direct in vivo efficacy data for this compound is currently lacking, the in vitro cytotoxic activity of its close analogs suggests potential for development as an anticancer agent. By comparing its potential mechanisms to those of established benzimidazole-based drugs like Nocodazole and Veliparib, this guide provides a framework for future research. Further investigation into the specific cellular targets of this compound and its derivatives, followed by validation in preclinical in vivo models, is warranted to determine its therapeutic potential.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (1-methyl-1H-benzimidazol-2-yl)methanol Against Standard Compounds: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological performance of (1-methyl-1H-benzimidazol-2-yl)methanol and its structural analogs against established standard compounds. Due to the limited availability of direct comparative data for this compound, this guide utilizes experimental data from its close structural analog, 1H-benzimidazol-2-yl-methanol, and compares its activity to 2-methyl-1H-benzimidazole and standard reference compounds. This analysis aims to provide a valuable baseline for evaluating the potential of benzimidazole derivatives in therapeutic applications.
The benzimidazole scaffold is a prominent heterocyclic ring system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole core.[1]
Data Presentation
The following tables summarize the quantitative experimental data for 1H-benzimidazol-2-yl-methanol in comparison to 2-methyl-1H-benzimidazole and standard compounds in key biological assays.
Table 1: Antioxidant Activity
The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH free radicals, is a measure of antioxidant activity. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Interpreted Activity |
| 1H-benzimidazol-2-yl-methanol | 400.42[2][3] | Mild[3] |
| 2-methyl-1H-benzimidazole | 144.84[2][3] | Moderate[3] |
| Butylated Hydroxytoluene (BHT) - Standard | 51.56[2][3] | High[3] |
Table 2: Cytotoxic Activity
The cytotoxic effects were determined using the brine shrimp lethality bioassay. The LC50 value represents the concentration of the compound that is lethal to 50% of the brine shrimp nauplii. A lower LC50 value is indicative of higher cytotoxicity.
| Compound | LC50 (µg/mL) | Interpreted Activity |
| 1H-benzimidazol-2-yl-methanol | >10[1] | Mild[1] |
| 2-methyl-1H-benzimidazole | 0.42[1][2] | Prominent[1] |
| Vincristine Sulphate - Standard | 0.544[1][2] | High |
Table 3: Antimicrobial Activity
Antimicrobial activity was assessed by the disc diffusion method, with the diameter of the zone of inhibition indicating the extent of antimicrobial efficacy.
| Compound | Zone of Inhibition (mm) | Interpreted Activity |
| 1H-benzimidazol-2-yl-methanol | Inactive[1] | Inactive[1] |
| 2-methyl-1H-benzimidazole | 7-8[1][2] | Weak[1][2] |
| Ciprofloxacin - Standard | 41-45[2] | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay is a colorimetric method used to determine the antioxidant activity of compounds.[4]
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[3]
-
Sample Preparation: The test compounds and the standard (BHT) are dissolved in methanol to prepare various concentrations.[3]
-
Assay Procedure: An aliquot of the test sample at various concentrations is added to the DPPH solution.[3] The mixture is then incubated in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3] A blank containing methanol and a control containing methanol and the sample solution are also measured.[3]
-
IC50 Calculation: The percentage of inhibition of the DPPH radical is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Brine Shrimp Lethality Bioassay (Cytotoxicity)
This is a simple and rapid bioassay for screening the cytotoxic activity of compounds.[4]
-
Hatching of Brine Shrimp: Artemia salina eggs (brine shrimp) are hatched in artificial seawater to obtain nauplii.[4]
-
Sample Preparation: The test compounds and the standard (Vincristine Sulphate) are dissolved in a suitable solvent to prepare a range of concentrations.
-
Exposure: A specific number of brine shrimp nauplii are introduced into vials containing the test solutions at different concentrations.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
LC50 Determination: The number of surviving nauplii is counted, and the LC50 value is determined by plotting the percentage of mortality against the compound concentration.[2]
Disc Diffusion Method (Antimicrobial Activity)
This method is widely used to test the antimicrobial activity of compounds.[2]
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Samples: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds and the standard (Ciprofloxacin).[3] These discs are then placed on the surface of the inoculated agar plates.[3]
-
Incubation: The plates are incubated at 37°C for 24 hours.[3]
-
Measurement: The diameter of the zone of inhibition, which is the clear area around the disc where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for benzimidazole derivatives.
Caption: Experimental workflow for evaluating the biological activities of benzimidazole compounds.
Caption: A hypothetical signaling pathway for the action of a benzimidazole derivative.
References
Comparative Performance of (1-methyl-1H-benzimidazol-2-yl)methanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the published findings on (1-methyl-1H-benzimidazol-2-yl)methanol and its structural analogs. This document provides a comprehensive overview of its synthesis, and biological activities, benchmarked against established benzimidazole-based drugs, albendazole and mebendazole.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on this compound, a derivative with potential biological activities. Due to the limited direct experimental data on this specific compound, this guide leverages published findings on its close structural analogs, primarily 1H-benzimidazol-2-yl-methanol and 2-methyl-1H-benzimidazole, to provide a comparative analysis.
Comparative Biological Activity
A key study by Poddar et al. provides a foundational comparison of the biological activities of two close analogs of our target compound.[1][2] The results, summarized below, highlight the impact of substitution on the benzimidazole core.
| Compound | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) | Antimicrobial Activity (Zone of Inhibition, mm) |
| 1H-benzimidazol-2-yl-methanol | 400.42 (Mild)[1][2] | >10 (Mild) | Inactive |
| 2-methyl-1H-benzimidazole | 144.84 (Moderate)[1][2] | 0.42 (Prominent)[1][2] | 7-8 (Weak)[1][2] |
| Butylated Hydroxytoluene (BHT) - Standard | 51.56 | - | - |
| Vincristine Sulphate - Standard | - | 0.544[1][2] | - |
| Ciprofloxacin - Standard | - | - | 41-45 |
Note: Lower IC50 and LC50 values indicate higher antioxidant and cytotoxic activity, respectively. A larger zone of inhibition indicates greater antimicrobial activity.
Based on these findings, the presence of a methyl group at the 2-position in 2-methyl-1H-benzimidazole significantly enhances its cytotoxic and antioxidant properties compared to the hydroxylmethyl group in 1H-benzimidazol-2-yl-methanol.[1][2] It is plausible that N-methylation of 1H-benzimidazol-2-yl-methanol to produce this compound could modulate these activities, a hypothesis that warrants further experimental validation.
Established Benzimidazole Alternatives: Albendazole and Mebendazole
For a broader perspective, the biological activities of this compound and its analogs can be contextualized by comparing them to the well-established anthelmintic drugs, albendazole and mebendazole.
Albendazole is a broad-spectrum anthelmintic that functions by inhibiting tubulin polymerization in parasites, which disrupts glucose uptake and leads to the parasite's death.[2] It is effective against a wide range of intestinal worms, including roundworms, hookworms, and whipworms.[2]
Mebendazole also acts by inhibiting microtubule formation in parasites, leading to a depletion of glucose and ultimately, the death of the worm.[3] It is primarily used to treat intestinal worm infections.
While a direct quantitative comparison of the in vitro activities of this compound with albendazole and mebendazole is not available in the reviewed literature, the established mechanism of action of these drugs provides a benchmark for the potential therapeutic applications of novel benzimidazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings. The following sections provide protocols for the synthesis of the parent compound and for key biological assays.
Synthesis of this compound
A proposed two-step synthesis for this compound is outlined below, based on the synthesis of its unmethylated analog and general N-methylation procedures.
Step 1: Synthesis of 1H-benzimidazol-2-yl-methanol
This procedure is adapted from the work of Poddar et al.[1][2]
-
Reaction: A mixture of o-phenylenediamine and glycolic acid is refluxed in a suitable solvent such as 4N HCl or dimethylformamide (DMF).
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to be neutral using a solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: N-methylation of 1H-benzimidazol-2-yl-methanol
This is a general procedure for the N-methylation of benzimidazoles.
-
Reaction: 1H-benzimidazol-2-yl-methanol is dissolved in a suitable solvent like DMF or acetone. A base, such as sodium hydride or potassium carbonate, is added, followed by a methylating agent like methyl iodide. The reaction mixture is stirred at room temperature or heated.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by column chromatography.
Caption: Synthesis workflow for this compound.
Key Biological Assays
The following are generalized protocols for the biological assays mentioned in this guide.
Antioxidant Activity (DPPH Radical Scavenging Assay) [1][2]
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Add a solution of DPPH in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Cytotoxicity (Brine Shrimp Lethality Assay) [1][2]
-
Principle: This is a simple and rapid bioassay for screening the cytotoxic properties of compounds. The lethality of the compound to brine shrimp nauplii (larvae) is measured.
-
Procedure:
-
Hatch brine shrimp eggs in artificial seawater.
-
Prepare various concentrations of the test compound in vials containing seawater.
-
Add a specific number of brine shrimp nauplii (e.g., 10) to each vial.
-
Incubate for 24 hours under a light source.
-
Count the number of surviving nauplii in each vial.
-
Calculate the percentage of mortality and determine the LC50 value.
-
Antimicrobial Activity (Disc Diffusion Method)
-
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
Caption: Mechanism of action for benzimidazole-based anthelmintics.
References
A Head-to-Head Comparison of (1-methyl-1H-benzimidazol-2-yl)methanol Analogs in Biological Systems
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (1-methyl-1H-benzimidazol-2-yl)methanol analogs. Due to the limited availability of public data on a systematic series of analogs of this compound, this guide presents a head-to-head comparison of two closely related benzimidazole derivatives: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. This analysis is supplemented with data on other benzimidazole derivatives to provide a broader understanding of the structure-activity relationships within this important class of compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The nature and position of substituents on the benzimidazole ring play a crucial role in determining the pharmacological profile of these molecules. This guide summarizes key quantitative data, provides detailed experimental protocols for the cited biological assays, and visualizes relevant concepts to aid in the interpretation of the presented information.
Comparative Biological Activity
A study comparing the biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed significant differences in their antioxidant and cytotoxic effects.[2][3] These findings highlight the impact of the substituent at the 2-position of the benzimidazole core on the molecule's biological activity.
| Compound | Biological Activity | Assay | Result | Standard | Standard Result |
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH Radical Scavenging | IC50: 144.84 µg/mL (Moderate)[2][4] | Butylated Hydroxytoluene (BHT) | IC50: 51.56 µg/mL[2][4] |
| Cytotoxicity | Brine Shrimp Lethality | LC50: 0.42 µg/mL (Prominent)[2][4] | Vincristine Sulphate | LC50: 0.544 µg/mL[2][4] | |
| Antimicrobial | Disc Diffusion | Zone of Inhibition: 7-8 mm (Weak)[2] | Ciprofloxacin | Zone of Inhibition: 41-45 mm[2] | |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH Radical Scavenging | IC50: 400.42 µg/mL (Very Weak)[2][4] | Butylated Hydroxytoluene (BHT) | IC50: 51.56 µg/mL[2][4] |
| Cytotoxicity | Brine Shrimp Lethality | LC50: >10 µg/mL (Mild)[4] | Vincristine Sulphate | LC50: 0.544 µg/mL[4] | |
| Antimicrobial | Disc Diffusion | Inactive[4] | Ciprofloxacin | Zone of Inhibition: 41-45 mm[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Synthesis of Benzimidazole Derivatives
A general procedure for the synthesis of 2-substituted benzimidazole derivatives involves the condensation of o-phenylenediamine with a carboxylic acid.
Procedure:
-
A mixture of o-phenylenediamine and a slight excess of the respective carboxylic acid (e.g., glacial acetic acid for 2-methyl-1H-benzimidazole or glycolic acid for 1H-benzimidazol-2-yl-methanol) is prepared.[2]
-
The reaction mixture is heated under reflux in an acidic medium (e.g., 4N HCl) for several hours.
-
After cooling, the solution is neutralized with a base (e.g., ammonia solution) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]
Brine Shrimp Lethality Assay (Cytotoxicity)
This is a simple and rapid bioassay for screening the cytotoxic activity of compounds.
Procedure:
-
Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.
-
Varying concentrations of the test compounds are prepared in a suitable solvent (e.g., DMSO) and added to wells of a multi-well plate containing a specific number of brine shrimp nauplii.
-
After 24 hours of incubation, the number of dead nauplii in each well is counted.
-
The LC50 value (the concentration of the compound that is lethal to 50% of the brine shrimp) is determined by plotting the percentage of mortality against the logarithm of the compound concentration.[2]
Potential Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation. While the specific mechanisms for the compared analogs are not fully elucidated, related benzimidazole compounds have been shown to target pathways such as kinase signaling and topoisomerase activity.[5][6]
Kinase Inhibition
Many benzimidazole-based compounds act as kinase inhibitors, competing with ATP for binding to the active site of kinases.[7] This inhibition can disrupt signaling pathways that are crucial for cancer cell growth and survival.
Topoisomerase Inhibition
Some benzimidazole derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[6] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (1-methyl-1H-benzimidazol-2-yl)methanol
For researchers and professionals in drug development, the proper management and disposal of chemical compounds like (1-methyl-1H-benzimidazol-2-yl)methanol are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety Considerations:
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or other protective clothing.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3][4]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, chemically compatible, and sealable container.[4][5][6][7][8] Polyethylene or glass containers are generally suitable.
-
Incompatibility: Do not mix this waste with other incompatible waste streams. Store it separately from acids, bases, and oxidizers.[6]
2. Labeling:
Properly label the hazardous waste container with the following information:[4][5][6]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and approximate volume of the waste.
-
The date when the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
3. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[6] This area should be at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.
4. Disposal Request:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]
5. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., methanol or acetone).[1][7]
-
Rinsate Collection: The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container for disposal.[5]
-
Final Disposal of Rinsed Containers: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, it is recommended to deface the original label and puncture the container to prevent reuse. Always follow your institution's specific guidelines for the disposal of empty chemical containers.[1][5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Prohibited | [1][3][4] |
| Container Material | Chemically compatible (e.g., Polyethylene, Glass) | [4][6][7][8] |
| Storage Location | Designated Satellite Accumulation Area | [6] |
| Empty Container Rinsing | Triple rinse with appropriate solvent | [1][7] |
| Rinsate Disposal | Collect as hazardous waste | [5] |
Experimental Protocols
Triple Rinsing of Empty Containers:
-
Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and shake it to rinse the inside thoroughly.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat this rinsing procedure two more times.
-
Allow the container to air dry completely in a well-ventilated area before its final disposal.
Disposal Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. mtu.edu [mtu.edu]
Essential Safety and Operational Guide for Handling (1-methyl-1H-benzimidazol-2-yl)methanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1-methyl-1H-benzimidazol-2-yl)methanol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of similar benzimidazole derivatives.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile of analogous compounds, which indicates potential for skin, eye, and respiratory tract irritation, the following PPE is mandatory.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For extended contact, consider butyl rubber gloves. Always wear two pairs of gloves.[1][3] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1][3] | To prevent inhalation of the powder, which may cause respiratory irritation.[1] |
| Protective Clothing | A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required.[1] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[1] | To protect the feet from spills.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1][4]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[1]
-
Waste Collection: Collect chemical waste in a designated, properly labeled, and sealed container. The container must be made of a compatible material and clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but it should be punctured to prevent reuse.[2][5]
-
Disposal: Dispose of all hazardous waste through a licensed contractor in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
